MRS1334
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H26N2O6 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H26N2O6/c1-3-38-30(34)27-21(2)32-29(24-12-8-5-9-13-24)28(26(27)19-16-22-10-6-4-7-11-22)31(35)39-20-23-14-17-25(18-15-23)33(36)37/h4-15,17-18,26,32H,3,20H2,1-2H3 |
InChI Key |
QFLOJAMZLQXHFS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MRS1334
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (hA3R), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and its effects on cellular functions. This document is intended to serve as a resource for researchers and drug development professionals working with this compound or targeting the A3 adenosine receptor.
Core Mechanism of Action: Selective Antagonism of the A3 Adenosine Receptor
The primary mechanism of action of this compound is its high-affinity binding to and competitive antagonism of the human A3 adenosine receptor.[1][2] This selectivity is a key feature of this compound, distinguishing it from other adenosine receptor ligands. The A3 receptor, like other adenosine receptors, is a member of the P1 family of purinergic receptors and is activated by the endogenous nucleoside adenosine.
Activation of the A3 receptor is typically associated with cytoprotective effects in cardiac tissue and pro-inflammatory responses in immune cells. By binding to the receptor, this compound blocks the binding of adenosine and other A3R agonists, thereby inhibiting the downstream signaling cascades initiated by receptor activation.[1]
Downstream Signaling Pathways Modulated by this compound
The A3 adenosine receptor is primarily coupled to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins. As an antagonist, this compound prevents the agonist-induced activation of these pathways.
1.1.1. Inhibition of the Gi/o Pathway and Attenuation of cAMP Reduction
Upon agonist binding, the A3R activates Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking agonist binding, this compound prevents this signaling cascade, thus maintaining or restoring basal cAMP levels in the presence of an A3R agonist. The modulation of cAMP levels is a critical aspect of the A3 receptor's function in various cell types.
1.1.2. Modulation of the Gq Pathway and Intracellular Calcium Mobilization
In certain cell types, the A3 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This compound, by antagonizing the A3R, can prevent this agonist-induced calcium mobilization.
Quantitative Data
The potency and selectivity of this compound have been quantified in various binding and functional assays. The following table summarizes key quantitative data for this compound.
| Parameter | Receptor | Species | Value | Reference |
| Ki | Human A3 | Human | 2.69 nM | [1][2] |
| Ki | Rat A1 | Rat | >100 µM | [1][2] |
| Ki | Rat A2A | Rat | >100 µM | [1][2] |
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes. This data highlights the high potency of this compound for the human A3 receptor and its remarkable selectivity over the rat A1 and A2A receptors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of A3 receptor antagonists like this compound.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for the A3 adenosine receptor.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the A3 adenosine receptor.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor (e.g., from transfected HEK293 or CHO cells).
-
Radioligand: [125I]I-AB-MECA (a high-affinity A3R agonist).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3R agonist (e.g., 10 µM IB-MECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA.
-
GF/B glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A3R in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through GF/B filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a general method to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to reverse the agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the human A3 adenosine receptor (e.g., CHO-K1 cells).
-
A3R Agonist: IB-MECA or Cl-IB-MECA.
-
Test Compound: this compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to near confluence.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the A3R agonist (typically the EC80 concentration for cAMP inhibition) and forskolin to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to determine the IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation.
Visualizations
Signaling Pathways
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for A3R Antagonist Characterization.
Cellular and Physiological Effects
The antagonism of the A3 adenosine receptor by this compound has been shown to have significant effects on various cell types and physiological processes.
Effects on Neutrophils
Adenosine A3 receptor activation is known to play a role in neutrophil function, including chemotaxis and degranulation. By blocking A3R, this compound can modulate these inflammatory responses. For instance, it has been shown to inhibit A3R agonist-stimulated formation of cytonemes in neutrophils, which are important for bacterial tethering.[2]
Cardiovascular Effects
The A3 adenosine receptor is implicated in cardioprotection, particularly in the context of ischemia-reperfusion injury. A3R agonists have been shown to be protective. This compound, as an antagonist, can block these protective effects. For example, it has been observed to block the protective effect of the A3R agonist Cl-IB-MECA, leading to bradycardia and ST-segment elevation in some models.[1]
Off-Target Effects and Selectivity
This compound exhibits high selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes, such as A1 and A2A.[1][2] This high selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes the likelihood of confounding effects mediated by other receptors. While comprehensive off-target screening data against a broad panel of unrelated receptors, ion channels, and enzymes for this compound is not widely published in the public domain, its established high selectivity within the adenosine receptor family suggests a favorable specificity profile. For drug development purposes, a comprehensive off-target liability assessment would be a crucial step.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the A3 adenosine receptor. Its high potency and selectivity make it a precise instrument for dissecting A3R-mediated signaling pathways. This technical guide has summarized the core mechanism of action of this compound, provided quantitative data on its binding characteristics, outlined key experimental protocols for its characterization, and visualized its signaling pathways and experimental workflow. This information is intended to support the research and development efforts of scientists and professionals in the field of purinergic signaling and drug discovery.
References
MRS1334: A Technical Guide to a Highly Selective A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1334 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides an in-depth technical overview of this compound, consolidating available data on its biochemical properties, selectivity, and mechanism of action. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. While in vitro characterization of this compound is well-documented, a comprehensive quantitative analysis of its in vivo efficacy across various disease models remains an area for future investigation.
Introduction
The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors and is involved in diverse cellular processes, including inflammation, cell proliferation, and apoptosis. Its expression is often upregulated in pathological conditions such as cancer and inflammatory diseases, making it an attractive therapeutic target. This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of the A3AR and for exploring its therapeutic potential as a drug target.
Physicochemical Properties and In Vitro Pharmacology
This compound is a non-xanthine derivative with high affinity and selectivity for the human A3AR. Its chemical and pharmacological properties are summarized in the tables below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl 5-[(4-nitrophenyl)methyl] ester |
| Molecular Formula | C₃₁H₂₆N₂O₆ |
| Molecular Weight | 522.56 g/mol |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species | Kᵢ (nM) | Selectivity vs. hA3AR | Reference |
| A3 | Human | 2.69 | - | [1] |
| A1 | Rat | > 100,000 | > 37,000-fold | [1] |
| A2A | Rat | > 100,000 | > 37,000-fold | [1] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Mechanism of Action and Signaling Pathways
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gᵢ/G₀ and Gq families of G proteins. As an antagonist, this compound blocks the binding of the endogenous agonist adenosine to the A3AR, thereby inhibiting its downstream signaling cascades.
Activation of the A3AR by an agonist typically leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This includes the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
-
Modulation of Phosphoinositide 3-Kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and growth.
By blocking these pathways, this compound can modulate various cellular responses, which forms the basis for its potential therapeutic applications.
Mandatory Visualization
A3 Adenosine Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and facilitate the evaluation of this compound and other A3AR ligands.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a compound for the A3 adenosine receptor.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-(N-methyluronamide))
-
Non-specific binding control: 10 µM IB-MECA (a non-radiolabeled A3AR agonist)
-
Test compound: this compound at various concentrations
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare cell membrane homogenates from cells overexpressing the A3AR. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [¹²⁵I]AB-MECA (typically at a concentration close to its K₋d value)
-
Increasing concentrations of the test compound (this compound) or vehicle for total binding, or 10 µM IB-MECA for non-specific binding.
-
Cell membrane preparation (typically 20-40 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis to determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Mandatory Visualization
Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This protocol is used to determine the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells)
-
A3AR agonist (e.g., NECA or IB-MECA)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compound: this compound at various concentrations
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Lysis buffer (if required by the kit)
Procedure:
-
Seed the A3AR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Add varying concentrations of the antagonist (this compound) to the wells and incubate for a further 15-30 minutes.
-
Add a fixed concentration of the A3AR agonist (typically at its EC₈₀ concentration) to all wells except the basal control.
-
Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells (if necessary, according to the cAMP kit manufacturer's instructions).
-
Measure the intracellular cAMP levels using a suitable cAMP assay kit and a plate reader.
-
Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of the antagonist.
-
The antagonist potency can be expressed as the pA₂ value, calculated using the Schild equation.
Mandatory Visualization
cAMP Accumulation Assay Workflow
In Vivo Efficacy
While this compound has been extensively characterized in vitro, there is a notable lack of publicly available, quantitative in vivo efficacy data across various disease models. A3AR antagonists, in general, have been proposed as potential therapeutic agents for a range of conditions, including:
-
Asthma: By blocking adenosine-mediated bronchoconstriction and inflammation.
-
Glaucoma: By potentially reducing intraocular pressure.
-
Cancer: By inhibiting tumor cell proliferation and angiogenesis.
-
Neuroinflammation and Ischemic Injury: By modulating inflammatory responses in the central nervous system.
However, specific dose-response studies, measurements of tumor growth inhibition, or quantitative assessments of neuroprotection for this compound in relevant animal models are not well-documented in the available literature. Further preclinical in vivo studies are necessary to establish the therapeutic potential of this compound.
Conclusion
This compound is a powerful research tool for investigating the role of the A3 adenosine receptor in health and disease. Its high potency and selectivity for the human A3AR make it an ideal candidate for in vitro studies aimed at dissecting A3AR-mediated signaling pathways. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable characterization of this compound and other A3AR modulators. The significant gap in quantitative in vivo efficacy data highlights a critical area for future research. Such studies will be essential to translate the promising in vitro profile of this compound into potential therapeutic applications for a variety of human diseases.
References
MRS1334: A Technical Guide to its Binding Affinity and Ki Value
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and inhibitory constant (Ki) of MRS1334, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR). This document details quantitative binding data, experimental methodologies for its determination, and the signaling pathways associated with its mechanism of action.
Quantitative Binding Affinity Data
This compound is distinguished by its high affinity and selectivity for the human A3 adenosine receptor. However, its binding characteristics exhibit significant species-dependent variations, a critical consideration for translational research.
| Receptor | Species | Reported Ki Value | Reference Compound | Notes |
| Adenosine A3 Receptor (A3AR) | Human | 2.69 nM | Potent antagonist activity.[1][2] | |
| Adenosine A1 Receptor (A1AR) | Rat | > 100 µM | Demonstrates high selectivity over A1AR.[2] | |
| Adenosine A2A Receptor (A2AAR) | Rat | > 100 µM | Demonstrates high selectivity over A2AAR.[2] | |
| Adenosine A3 Receptor (A3AR) | Rat | 3.85 µM | Significantly weaker binding affinity compared to the human receptor.[3] | |
| Adenosine A3 Receptor (A3AR) | Mouse | Incomplete Inhibition | [¹²⁵I]I-AB-MECA | Did not produce complete inhibition of radioligand binding.[3] |
Experimental Protocols
The determination of the Ki value for this compound is primarily achieved through competitive radioligand binding assays. The following protocol is a representative methodology synthesized from established practices for A3AR binding assays.
Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A3 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A3AR agonist or antagonist radiolabeled with a radioisotope, such as [¹²⁵I]I-AB-MECA ([¹²⁵I]N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist or antagonist (e.g., 10 µM NECA).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl₂ and EDTA.
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human A3AR.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[4]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding control to a set of wells.
-
Add a fixed concentration of the radioligand to all wells.[5]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[4]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]
-
-
Quantification of Radioactivity:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Signaling Pathways and Mechanism of Action
The adenosine A3 receptor is a G protein-coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A3AR activation can also modulate other signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and mitogen-activated protein kinase (MAPK) cascades, and can lead to the mobilization of intracellular calcium.
This compound acts as an antagonist at the A3AR. By binding to the receptor, it blocks the binding of endogenous adenosine and other A3AR agonists, thereby preventing the initiation of these downstream signaling events.
Caption: Adenosine A3 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining this compound Ki Value.
References
An In-depth Technical Guide to the Pharmacology of MRS1334
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Pharmacological Profile of MRS1334, a Human A3 Adenosine (B11128) Receptor Antagonist
Executive Summary
This compound is a well-characterized pharmacological tool compound belonging to the 1,4-dihydropyridine (B1200194) class of molecules.[1] It is distinguished as a potent and highly selective competitive antagonist of the human A3 adenosine receptor (hA3AR).[2] Its high affinity for the human receptor subtype, coupled with markedly lower affinity for other adenosine receptor subtypes and A3 receptors of common preclinical species like rats and mice, makes it a precise instrument for in vitro investigations of the hA3AR.[1] This document provides a detailed overview of its binding profile, mechanism of action, relevant experimental protocols, and its applications and limitations in research.
Core Pharmacological Profile
Mechanism of Action
This compound functions as a competitive antagonist at the A3 adenosine receptor. This receptor is a member of the G protein-coupled receptor (GPCR) family and primarily couples to inhibitory G proteins (Gi/Go).[3] In its canonical signaling pathway, agonist binding to the A3AR leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[3] By competitively binding to the orthosteric site, this compound blocks the binding of the endogenous agonist adenosine and synthetic agonists (e.g., 2-Cl-IB-MECA), thereby preventing the downstream signaling cascade.[4]
Potency and Selectivity
The defining characteristic of this compound is its high potency and selectivity for the human A3AR. It exhibits affinity in the low nanomolar range for the human receptor, while displaying significantly weaker binding to rat A1 and A2A receptors. Critically for translational research, its affinity for rodent A3 receptors is substantially lower than for the human ortholog, a crucial consideration for experimental model selection.[1]
Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors
| Receptor Subtype | Species | Binding Affinity (Ki) | Reference(s) |
|---|---|---|---|
| A3 | Human | 2.69 nM | [2][5][6] |
| A3 | Rat | 3.85 µM | [1] |
| A3 | Mouse | Incomplete Inhibition / Largely Inactive | [1] |
| A1 | Rat | > 100 µM |
| A2A | Rat | > 100 µM | |
Signaling Pathway and Visualization
The primary signaling pathway modulated by this compound is the A3AR-mediated inhibition of cAMP production. As an antagonist, this compound prevents the agonist-induced activation of this pathway.
Key Experimental Protocols
The characterization of this compound relies on standard pharmacological assays, including radioligand binding and functional assays to measure cAMP levels.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled compound (this compound) against a radiolabeled ligand that is known to bind to the receptor.
Detailed Methodology:
-
Membrane Preparation: HEK293 cells recombinantly expressing the target adenosine receptor subtype (e.g., human A3AR) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.[1]
-
Assay Incubation: In each reaction tube, a constant concentration of cell membranes and a specific radioligand (e.g., [¹²⁵I]I-AB-MECA for A3AR) are incubated with varying concentrations of the unlabeled test compound (this compound).[1]
-
Buffer System: The incubation is performed in a suitable buffer, such as 50 mM Tris-HCl containing 10 mM MgCl₂ and 1 mM EDTA.[1]
-
Non-specific Binding: A parallel set of tubes containing a high concentration of a non-selective agonist (e.g., 100 µM NECA) is used to determine non-specific binding.[1]
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration over glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay confirms the antagonist activity of this compound by measuring its ability to block an agonist's effect on intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture: Whole cells expressing the human A3AR are cultured in appropriate plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
Stimulation: The cells are then stimulated with a combination of:
-
An adenylyl cyclase activator, such as forskolin, to raise baseline cAMP levels.
-
A constant concentration of an A3AR agonist (e.g., Cl-IB-MECA) to inhibit the forskolin-stimulated cAMP production.[7]
-
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The results are plotted to show the concentration-dependent reversal of the agonist's inhibitory effect by this compound. An IC50 value is calculated, representing the concentration of the antagonist that restores cAMP levels to 50% of the maximal agonist-induced inhibition.
Applications and Limitations in Research
Primary Applications
-
In Vitro Target Validation: this compound is an excellent tool for studying the function of the human A3 adenosine receptor in isolated cells and tissues.
-
Structure-Activity Relationship (SAR) Studies: It serves as a reference compound in the development of new A3AR antagonists.[1]
-
Pharmacological Probing: Used to confirm whether a biological effect observed in human cell lines is mediated by the A3AR. For example, it has been used to show that A3AR activation is involved in the formation of cytonemes in neutrophils.[4]
Critical Limitations
The most significant limitation of this compound is its pronounced species selectivity. Its weak activity at mouse and rat A3 receptors makes it unsuitable for most in vivo studies in these common preclinical models.[1][8] Researchers aiming to validate an A3AR-related mechanism in rodents should consider alternative antagonists that exhibit cross-species activity.[1] The use of this compound in animal models would likely lead to inconclusive or misleading results due to the inability to achieve sufficient receptor occupancy at tolerable doses.
Conclusion
This compound is a potent and highly selective antagonist of the human A3 adenosine receptor, characterized by a low nanomolar binding affinity. Its value lies in its precision as a research tool for in vitro studies on the human receptor. However, its utility is severely restricted for in vivo studies in rodents due to poor affinity for the corresponding receptor orthologs. Drug development professionals and researchers must be acutely aware of this species-dependent pharmacological profile to ensure appropriate experimental design and data interpretation.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity | MDPI [mdpi.com]
- 8. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
MRS1334: An In-depth Technical Guide for Studying Adenosine A3 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS1334, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR). It is designed to equip researchers with the necessary information to effectively utilize this tool in the investigation of A3AR signaling pathways and its role in various physiological and pathological processes.
Introduction to this compound
This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the human A3AR.[1] Its chemical name is 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester. This selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of the A3AR in complex biological systems, distinguishing its functions from those of other adenosine receptor subtypes (A1, A2A, and A2B).[2]
Physicochemical Properties and Data Presentation
A summary of the key physicochemical and binding affinity data for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 522.56 g/mol | |
| Molecular Formula | C₃₁H₂₆N₂O₆ | |
| CAS Number | 192053-05-7 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Desiccate at -20°C |
Binding Affinities (Ki)
| Receptor Subtype | Ki Value | Species | Reference(s) |
| Human A3 | 2.69 nM | Human | [1] |
| Rat A1 | > 100 µM | Rat | [1] |
| Rat A2A | > 100 µM | Rat | [1] |
Functional Antagonist Activity (IC50)
| Assay | Agonist | Cell Line | IC50 Value | Reference(s) |
| cAMP Accumulation | IB-MECA | CHO cells expressing hA3AR | ~10 nM | [3] |
| Neutrophil Migration | fMLP | Human Neutrophils | ~1 µM | [4] |
Adenosine A3 Receptor Signaling Pathways
The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins, leading to the modulation of multiple downstream signaling cascades.[2][5] this compound, as a selective antagonist, can be used to block these signaling events and thereby elucidate the physiological roles of A3AR activation.
Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
Upon agonist binding, A3AR coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This pathway is a key mechanism by which A3AR modulates cellular function.
Caption: A3AR Gαi-mediated signaling pathway.
Gαq-Mediated Pathway: Activation of Phospholipase C
A3AR can also couple to Gαq, leading to the activation of phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), including the PKC-δ isoform.[5]
Caption: A3AR Gαq-mediated signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
A3AR activation can also lead to the phosphorylation and activation of MAP kinases, including ERK1/2 and p38.[5] This can occur through both Gαi and Gαq dependent mechanisms, often involving intermediate signaling molecules like PI3K and Ras.[5]
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of Adenosine A3 Receptors on CA1 Hippocampal Neurotransmission During Oxygen-Glucose Deprivation Episodes of Different Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
MRS1334 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need. A common pathological hallmark of these conditions is chronic neuroinflammation, mediated in large part by microglial cells, the resident immune cells of the central nervous system (CNS). The adenosine (B11128) A3 receptor (A3R) has emerged as a promising therapeutic target for modulating neuroinflammatory processes. MRS1334 is a potent and highly selective antagonist of the human A3 adenosine receptor, and while direct in-depth studies in major neurodegenerative disease models are currently limited, the existing body of research on A3R antagonists suggests a potential therapeutic role for this compound. This technical guide summarizes the current understanding of A3R antagonism in neurodegeneration, provides relevant (though indirect) quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways.
Introduction to this compound
This compound is a potent and selective antagonist for the human adenosine A3 receptor (A3R), with a Ki value of 2.69 nM for the human A3R, and significantly lower affinity for rat A1 and A2A receptors (> 100 μM)[1][2]. Adenosine A3 receptors are G protein-coupled receptors that are implicated in a variety of physiological and pathological processes, including inflammation and apoptosis[3][4]. In the central nervous system, A3Rs are expressed on various cell types, including microglia and neurons, and their activation or inhibition can modulate neuroinflammatory responses and neuronal survival.
The Adenosine A3 Receptor in Neurodegeneration
The role of A3R in neurodegeneration is complex, with studies reporting both neuroprotective and detrimental effects depending on the specific context and model system. However, a growing body of evidence suggests that antagonism of A3R may be a viable therapeutic strategy.
-
Neuroinflammation: A3R is upregulated in activated inflammatory cells[5]. Antagonism of A3R has been shown to modulate microglial phenotype, promoting a shift from a pro-inflammatory to an anti-inflammatory state and enhancing phagocytic activity. For example, in a mouse model of vascular dementia, an ADORA3 antagonist was found to promote microglial phagocytosis of myelin debris, leading to amelioration of white matter injury and cognitive impairment.
-
Amyloid-Beta Pathology: Research in primary cultured neurons has demonstrated that an A3R antagonist can mimic the effects of caffeine (B1668208) in suppressing the internalization of amyloid-beta precursor protein (AβPP) and subsequently reducing the generation of amyloid-beta (Aβ)[6][7]. This suggests that A3R antagonists like this compound could potentially interfere with a key pathological cascade in Alzheimer's disease.
Quantitative Data from A3R Antagonist Studies
While specific quantitative data for this compound in neurodegenerative disease models is not yet available in the literature, the following table summarizes relevant findings from studies using other A3R antagonists or related experimental systems. This data provides a preliminary indication of the potential effects of A3R blockade.
| Disease Model/System | A3R Antagonist/Related Compound | Key Quantitative Finding | Reference |
| Primary Cultured Neurons | Specific A3R antagonist | Decreased neuronal internalization of LDL cholesterol (a process linked to AβPP internalization). | [6] |
| Primary Cultured Neurons | siRNA knockdown of A3Rs | Decreased LDL cholesterol-induced increases in Aβ levels. | [6] |
| Subarachnoid Hemorrhage (SAH) in aged rats | MRS1523 (A3R antagonist) | Eliminated the anti-inflammatory effect of an A3R agonist (CI-IB-MECA), indicating A3R's role in inflammation. | [5] |
| Vascular Dementia Mouse Model | ADORA3 antagonist | Ameliorated white matter injury and cognitive impairment. | |
| APPSw,Ind Mouse Model of AD | SCH 58261 (A2AR antagonist) | Potentiated the effect of an A3R agonist, suggesting receptor heteromerization and crosstalk. | [8][9] |
Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in neurodegenerative disease models, adapted from published studies on A3R antagonists and related compounds.
In Vivo Administration of this compound in a Mouse Model
This protocol is a general guideline for intraperitoneal (IP) administration and can be adapted for specific neurodegenerative disease mouse models.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Sterile syringes and needles (27-30 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the vehicle to the desired concentration. Ensure complete dissolution. Prepare fresh daily.
-
Animal Handling: Weigh the mouse to determine the correct injection volume. Gently restrain the mouse by the scruff of the neck to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or cecum.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid is drawn back (indicating incorrect placement in a vessel or organ). Slowly inject the solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
In Vitro Microglial Activation Assay
This protocol assesses the effect of this compound on microglial activation and phagocytosis.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Fluorescently labeled zymosan or amyloid-beta fibrils
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate microglia in a multi-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Activation: Stimulate the microglia with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours) in the continued presence of this compound.
-
Phagocytosis Assay: Add fluorescently labeled zymosan or amyloid-beta fibrils to the culture and incubate for a period to allow for phagocytosis (e.g., 1-4 hours).
-
Quantification: Wash the cells to remove non-phagocytosed particles. Lyse the cells and measure the fluorescence intensity using a plate reader, or visualize and quantify phagocytosis using fluorescence microscopy.
Neuronal Viability Assay
This protocol evaluates the potential neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Neurotoxic agent (e.g., Amyloid-beta oligomers, MPP+, or staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Cell culture medium and supplements
-
Spectrophotometer
Procedure:
-
Cell Culture: Plate neurons in a multi-well plate.
-
Treatment: Pre-treat the cells with this compound for a designated time.
-
Insult: Expose the neurons to the neurotoxic agent in the presence of this compound for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Viability Assessment: Add MTT solution to the wells and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance at the appropriate wavelength using a spectrophotometer. Cell viability is proportional to the absorbance.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound in the context of neurodegeneration.
References
- 1. scribd.com [scribd.com]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. Dual Presynaptic Control by ATP of Glutamate Release via Facilitatory P2X1, P2X2/3, and P2X3 and Inhibitory P2Y1, P2Y2, and/or P2Y4 Receptors in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer’s amyloid-β toxicity and tau hyperphosphorylation are linked via RCAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of adenosine A3 receptor reduces early brain injury by alleviating neuroinflammation after subarachnoid hemorrhage in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeine, through adenosine A3 receptor-mediated actions, suppresses amyloid beta precursor protein internalization and amyloid beta generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeine, Through Adenosine A3 Receptor-Mediated Actions, Suppresses Amyloid-β Protein Precursor Internalization and Amyloid-β Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the Adenosine A2A-A3 Receptor Heteromer in Different Brain Regions and Marked Upregulation in the Microglia of the Transgenic APPSw,Ind Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cardiovascular Effects of MRS1334: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1334 is a potent and highly selective antagonist for the human A3 adenosine (B11128) receptor (hA3), with a Ki value of 2.69 nM.[1][2] While the role of A3 adenosine receptor agonists in cardioprotection is increasingly documented, the direct cardiovascular effects of A3 receptor antagonism by this compound are less extensively characterized in publicly available literature. This guide synthesizes the current understanding of the cardiovascular implications of A3 receptor modulation, provides detailed experimental protocols for investigating these effects, and outlines the known signaling pathways. Due to a lack of specific published data on the direct effects of this compound, this document focuses on the broader context of A3 receptor antagonism and the methodologies to study it.
Introduction to this compound and the A3 Adenosine Receptor
This compound is a dihydropyridine (B1217469) derivative that acts as a competitive antagonist at the hA3 receptor. Its high selectivity makes it a valuable tool for elucidating the physiological and pathophysiological roles of this receptor subtype. The A3 adenosine receptor, a member of the G protein-coupled receptor family, is expressed in various tissues, including the heart and vasculature. Activation of the A3 receptor is generally associated with cardioprotective effects, particularly in the context of ischemia-reperfusion injury. Therefore, antagonizing this receptor with this compound is expected to modulate these protective pathways.
Cardiovascular Effects of A3 Adenosine Receptor Modulation
-
Cardioprotection: Activation of the A3 adenosine receptor is known to confer cardioprotection against ischemic injury. Studies have shown that A3 receptor agonists can reduce infarct size and improve functional recovery after ischemia. It has been demonstrated that this compound can block the protective effects of A3 receptor agonists. For instance, this compound blocks the protective effect of the A3 agonist Cl-IB-MECA, which can lead to significant bradycardia and ST-segment elevation in models of ischemia.[1]
-
Heart Rate and Contractility: Overexpression of A3 adenosine receptors in murine hearts has been shown to decrease basal heart rate and contractility.[3] While direct studies on the effect of this compound on basal heart rate and contractility are lacking, its role in blocking agonist-induced effects suggests it may not have a significant intrinsic effect on these parameters under normal physiological conditions but could be crucial in pathological states where endogenous adenosine levels are high.
-
Blood Pressure: The A3 adenosine receptor is expressed in vascular smooth muscle cells.[4] Activation of A2A and A2B adenosine receptors typically leads to vasodilation and a decrease in blood pressure. The role of the A3 receptor in blood pressure regulation is less clear. Studies with A3 receptor agonists have shown complex and sometimes contradictory results, with some reports of hypotension. The direct effect of this compound on systemic blood pressure remains to be elucidated through targeted in vivo studies.
Table 1: Summary of Expected Cardiovascular Effects of A3 Adenosine Receptor Modulation
| Parameter | A3 Receptor Activation (Agonism) | A3 Receptor Blockade (Antagonism with this compound) |
| Myocardial Ischemia/Reperfusion Injury | Cardioprotective (reduces infarct size) | Blocks cardioprotective effects of agonists |
| Heart Rate | May decrease heart rate (bradycardia) | May block agonist-induced bradycardia |
| Myocardial Contractility | May decrease contractility | May block agonist-induced negative inotropy |
| Blood Pressure | Variable; may cause hypotension | Effects not well characterized |
Note: The effects of this compound are inferred from its antagonist properties and the known effects of A3 receptor agonists. Direct experimental data on this compound alone is limited.
Experimental Protocols
To investigate the cardiovascular effects of this compound, standard preclinical models and methodologies are employed.
Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the assessment of cardiac function independent of systemic neural and humoral influences.
Objective: To determine the direct effects of this compound on myocardial contractility, heart rate, and coronary flow.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia and Heparinization: Rats are anesthetized (e.g., with sodium pentobarbital, 60 mg/kg, i.p.) and heparinized (500 IU, i.p.) to prevent coagulation.
-
Heart Excision and Cannulation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus for retrograde perfusion.
-
Perfusion: The heart is perfused with Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Data Acquisition:
-
A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure development (+dP/dt and -dP/dt).
-
Heart rate is derived from the ventricular pressure signal.
-
Coronary flow is measured by collecting the perfusate effluent.
-
-
Experimental Protocol:
-
After a stabilization period (e.g., 20 minutes), baseline parameters are recorded.
-
This compound is administered via the perfusion buffer at various concentrations.
-
Cardiovascular parameters are continuously recorded to determine dose-dependent effects.
-
Workflow for Langendorff Isolated Heart Perfusion Experiment
Langendorff Experiment Workflow
In Vivo Hemodynamic Monitoring in Conscious Rats
This in vivo model allows for the assessment of the systemic cardiovascular effects of this compound, including its impact on blood pressure and heart rate, in a physiologically relevant context.
Objective: To determine the effects of this compound on mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) in conscious, unrestrained rats.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are often used.
-
Telemetry Implantation: A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is inserted into the abdominal aorta, and the transmitter body is placed in the abdominal cavity.
-
Recovery: Animals are allowed to recover for at least one week after surgery.
-
Data Acquisition: Blood pressure and heart rate are continuously monitored and recorded using the telemetry system.
-
Experimental Protocol:
-
Baseline hemodynamic parameters are recorded for a 24-hour period.
-
This compound is administered (e.g., via oral gavage, intraperitoneal, or intravenous injection).
-
Hemodynamic parameters are monitored continuously for a defined period post-administration to assess the magnitude and duration of any effects.
-
Workflow for In Vivo Hemodynamic Monitoring
In Vivo Hemodynamics Workflow
Signaling Pathways
The A3 adenosine receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] However, it can also couple to Gq, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Signaling Pathway of A3 Adenosine Receptor
A3 Adenosine Receptor Signaling
Conclusion
This compound is a critical pharmacological tool for investigating the roles of the A3 adenosine receptor in the cardiovascular system. While the direct, intrinsic cardiovascular effects of this compound are not well-documented in publicly accessible literature, its ability to antagonize the known cardioprotective and hemodynamic effects of A3 receptor agonists underscores its importance. Further research utilizing the detailed experimental protocols outlined in this guide is necessary to fully characterize the cardiovascular profile of this compound and to validate the A3 adenosine receptor as a therapeutic target in cardiovascular diseases. The provided diagrams of experimental workflows and signaling pathways offer a foundational framework for designing and interpreting such studies.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cardiac Function and Energetics in Isolated Mouse Hearts Using 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
Species Selectivity of MRS1334: A Technical Guide for Researchers
An In-depth Examination of MRS1334's Interaction with Human versus Rodent Receptors
Executive Summary
This technical guide addresses the species selectivity of the compound this compound, with a particular focus on its interaction with human versus rodent receptors. Contrary to the initial inquiry regarding the P2Y1 receptor, extensive review of the scientific literature reveals that this compound is a potent and highly selective antagonist of the A3 adenosine (B11128) receptor (A3AR) . This document will therefore detail the species-dependent affinity of this compound for the A3AR, providing quantitative data, experimental methodologies, and relevant signaling pathway visualizations. To further aid researchers, a brief overview of selective P2Y1 receptor antagonists and the P2Y1 signaling pathway is also included.
This compound: Correct Target Identification and Species Selectivity
This compound is a well-characterized pharmacological tool compound. The available data conclusively identifies it as a potent and highly selective antagonist for the human A3 adenosine receptor.[1][2] Notably, its affinity for rodent A3ARs is significantly lower, highlighting a pronounced species selectivity.
Quantitative Data: Affinity of this compound at A3 Adenosine Receptors
The following table summarizes the binding affinity (Ki) of this compound for human, rat, and mouse A3 adenosine receptors.
| Species | Receptor | Parameter | Value | Reference |
| Human | A3AR | Ki | 2.69 nM | [1][2] |
| Rat | A3AR | Ki | 3.85 µM | [3] |
| Mouse | A3AR | - | Incomplete Inhibition | [3] |
| Rat | A1AR | Ki | > 100 µM | [1][2] |
| Rat | A2AAR | Ki | > 100 µM | [1][2] |
Key Observation: There is a greater than 1000-fold difference in the affinity of this compound for the human A3AR compared to the rat A3AR. Furthermore, at higher concentrations, this compound shows incomplete inhibition of radioligand binding to mouse and rat A3ARs, suggesting it is a weak or ineffective antagonist in these species.[3] This significant discrepancy is crucial for the design and interpretation of preclinical studies using rodent models.
Experimental Protocols
The data presented above were primarily generated using radioligand binding assays. Below is a generalized methodology based on the cited literature.
Radioligand Binding Assays for A3 Adenosine Receptor
Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the A3 adenosine receptor.
Materials:
-
Cell membranes prepared from cell lines recombinantly expressing the human, rat, or mouse A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [125I]I-AB-MECA, a high-affinity A3AR agonist.
-
Test compound: this compound at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist or antagonist (e.g., NECA).
-
Incubation buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of the radioligand, the test compound (this compound) at various concentrations, and the incubation buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
To provide a comprehensive understanding, the signaling pathways for both the A3 adenosine receptor (the true target of this compound) and the P2Y1 receptor are illustrated below.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi proteins.[4] Activation of the A3AR by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4]
P2Y1 Receptor Signaling Pathway
For the benefit of researchers interested in P2Y1 receptors, the canonical signaling pathway is outlined below. The P2Y1 receptor is a GPCR that couples to Gq/11 proteins.[5] Its activation by adenosine diphosphate (B83284) (ADP) stimulates phospholipase C, leading to the generation of IP3 and DAG, which subsequently increase intracellular calcium and activate PKC.[6] This pathway is crucial in various physiological processes, including platelet aggregation.[6]
Overview of Selective P2Y1 Receptor Antagonists
While this compound is not a P2Y1 antagonist, several potent and selective antagonists for this receptor have been developed and are widely used in research. These include:
-
MRS2179: A selective P2Y1 receptor antagonist.
-
MRS2500: A highly potent and selective P2Y1 antagonist.
-
BPTU: A non-nucleotide antagonist of the P2Y1 receptor.
The species selectivity of these compounds can also vary, and it is recommended to consult the specific literature for the species of interest when designing experiments.
Conclusion
This compound is a potent and selective antagonist of the human A3 adenosine receptor, exhibiting significant species selectivity with markedly lower affinity for rodent A3ARs. This characteristic is a critical consideration for translational research. The scientific literature does not support activity of this compound at the P2Y1 receptor. Researchers investigating P2Y1-mediated signaling should utilize established selective antagonists for this receptor. This guide provides the necessary data and context to aid in the appropriate use of this compound and in the broader study of purinergic signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to MRS1334: A Selective Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and signaling pathways associated with MRS1334, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3R). The information presented herein is intended to support research and drug development efforts targeting the A3R.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, non-nucleoside derivative belonging to the dihydropyridine (B1217469) class of compounds. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl 5-[(4-nitrophenyl)methyl] ester |
| SMILES String | CCOC(=O)C1=C(C)NC(C2=CC=CC=C2)=C(C(=O)OCC3=CC=C(C=C3)--INVALID-LINK--[O-])C1C#CC4=CC=CC=C4 |
| Molecular Formula | C₃₁H₂₆N₂O₆ |
| Molecular Weight | 522.55 g/mol |
| CAS Number | 192053-05-7 |
Pharmacological Properties
This compound is a high-affinity, selective antagonist of the human A3 adenosine receptor. Its primary mechanism of action is the competitive inhibition of agonist binding to the A3R, thereby blocking the downstream signaling cascades initiated by receptor activation.
Binding Affinity and Selectivity
Radioligand binding assays have been employed to determine the affinity (Ki) of this compound for the human A3R and its selectivity against other adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) | Species |
| Human A3 | 2.69 | Human |
| Rat A1 | >10,000 | Rat |
| Rat A2A | >10,000 | Rat |
Data compiled from multiple sources.
Functional Activity
Functional assays, such as cAMP accumulation assays, have confirmed the antagonistic properties of this compound. By blocking the A3R, which is typically coupled to the inhibitory G-protein (Gi), this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and similar A3R antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3R agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled A3R agonist (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the A3R in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([¹²⁵I]I-AB-MECA at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human A3 adenosine receptor.
-
Agonist: A selective A3R agonist (e.g., Cl-IB-MECA).
-
Test Compound: this compound.
-
Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Seeding: Plate the A3R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the A3R agonist (typically at its EC₈₀ concentration) in the presence of forskolin to all wells (except for the basal and forskolin-only controls).
-
Incubation: Incubate the plate for an appropriate time (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The data will show a dose-dependent reversal of the agonist-induced inhibition of cAMP accumulation, from which the potency of this compound as an antagonist can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for the characterization of an A3R antagonist like this compound.
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow for A3R Antagonist Characterization
Caption: Experimental Workflow for A3R Antagonist Characterization.
MRS1334: A Technical Guide to a Potent and Selective Human A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRS1334, a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). The document details its discovery and development, pharmacological profile, and the key experimental methodologies used for its characterization. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the A3 adenosine receptor and its modulation.
Introduction
This compound, with the chemical name 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester, is a non-xanthine derivative that has emerged from structure-activity relationship studies of 1,4-dihydropyridine (B1200194) analogs. It is distinguished by its high affinity and selectivity for the human A3 adenosine receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cardioprotection, and cancer. The development of selective A3AR antagonists like this compound is crucial for elucidating the receptor's functions and for the potential therapeutic intervention in diseases where A3AR is dysregulated.
Physicochemical Properties and Pharmacological Data
This compound is characterized by the following properties and pharmacological data, which are summarized for clarity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester[1][2] |
| Molecular Formula | C₃₁H₂₆N₂O₆[1][3] |
| Molecular Weight | 522.56 g/mol [1][3] |
| CAS Number | 192053-05-7[1][3] |
| Purity | ≥98% (HPLC)[1][3] |
| Solubility | Soluble to 100 mM in DMSO[3] |
| Storage | Desiccate at -20°C[1][3] |
Table 2: Pharmacological Profile of this compound
| Parameter | Species | Receptor Subtype | Value | Reference |
| Ki (Binding Affinity) | Human | A3 | 2.69 nM | [1][3][4] |
| Rat | A1 | > 100 µM | [1][3] | |
| Rat | A2A | > 100 µM | [1][3] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure as a 1,4-dihydropyridine derivative strongly suggests its synthesis via a modified Hantzsch reaction. This classical multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.
The synthesis of this compound would likely involve the following key precursors:
-
Phenylacetylene aldehyde (to provide the 4-phenylethynyl group)
-
Ethyl acetoacetate (B1235776) (as one of the β-ketoester components)
-
3-Nitrobenzyl acetoacetate (as the second, unsymmetrical β-ketoester component)
-
An ammonia source, such as ammonium (B1175870) acetate.
The final step would likely be the aromatization of the resulting dihydropyridine (B1217469) ring is not desired, as the 1,4-dihydropyridine scaffold is the active form.
Experimental Protocols
The characterization of this compound as a selective A3AR antagonist relies on key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay for A3 Adenosine Receptor
This protocol is adapted from general procedures for determining the binding affinity of a compound to the A3 adenosine receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human A3 adenosine receptor.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.
-
[¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand.
-
This compound (test compound).
-
NECA (5'-N-Ethylcarboxamidoadenosine) for determining non-specific binding.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 1 U/mL adenosine deaminase.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 200 µL:
-
Total Binding: 50 µL membrane suspension, 50 µL [¹²⁵I]AB-MECA (final concentration ~0.5 nM), and 100 µL binding buffer.
-
Non-specific Binding: 50 µL membrane suspension, 50 µL [¹²⁵I]AB-MECA, and 50 µL NECA (final concentration 100 µM), and 50 µL binding buffer.
-
Competitive Binding: 50 µL membrane suspension, 50 µL [¹²⁵I]AB-MECA, and 50 µL of varying concentrations of this compound, and 50 µL binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the human A3 adenosine receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human A3AR.
-
This compound (test compound).
-
A selective A3AR agonist (e.g., Cl-IB-MECA).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the A3AR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare a solution of the A3AR agonist at a concentration that produces approximately 80% of its maximal effect (EC₈₀).
-
Assay Protocol: a. Aspirate the cell culture medium and wash the cells once with stimulation buffer. b. Add 50 µL of the various concentrations of this compound to the wells and incubate for 20 minutes at room temperature. c. Add 25 µL of the A3AR agonist (at EC₈₀ concentration) to all wells except the basal control. d. Add 25 µL of forskolin (final concentration typically 1-10 µM) to all wells to stimulate cAMP production. e. Incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data should yield a sigmoidal dose-response curve. Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the A3 adenosine receptor. The A3AR is primarily coupled to the inhibitory G protein, Gi, which upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By binding to the A3AR, this compound prevents the binding of endogenous adenosine or synthetic agonists, thereby blocking this signaling cascade.
The A3AR can also couple to other G proteins, such as Gq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). Furthermore, A3AR activation has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, as well as the PI3K/Akt pathway. These pathways are involved in regulating a wide range of cellular processes, including cell growth, proliferation, and inflammation. This compound, by blocking the initial receptor activation, would consequently inhibit these downstream effects.
Caption: A3 Adenosine Receptor Signaling Pathways Antagonized by this compound.
Development Workflow
The development of a selective antagonist like this compound typically follows a structured workflow.
Caption: General Drug Discovery and Development Workflow for this compound.
Preclinical and Clinical Development Status
As of the latest available public information, there are no records of this compound entering formal preclinical development with an Investigational New Drug (IND) application, nor are there any registered clinical trials for this compound. Its use has been primarily in a research capacity to probe the function of the A3 adenosine receptor.
Conclusion
This compound is a valuable pharmacological tool for the study of the human A3 adenosine receptor. Its high potency and selectivity make it an excellent probe for elucidating the physiological and pathophysiological roles of this receptor. While its progression into clinical development has not been documented, the data gathered from its use in preclinical research continues to contribute to our understanding of adenosine signaling and its potential as a therapeutic target. This guide provides the core technical information necessary for researchers to effectively utilize and build upon the existing knowledge of this compound.
References
Methodological & Application
Application Notes and Protocols for MRS1334 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate A3AR signaling and function.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester |
| Molecular Weight | 522.56 g/mol [1] |
| Formula | C₃₁H₂₆N₂O₆ |
| Solubility | Soluble to 100 mM in DMSO[2] |
| Purity | ≥98% |
| Storage | Desiccate at -20°C |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the human A3 adenosine receptor. The A3AR primarily couples to Gαi/o and Gαq proteins, initiating distinct downstream signaling cascades upon activation by an agonist, such as 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (2-Cl-IB-MECA). This compound blocks these agonist-induced effects.
The A3AR signaling pathway involves:
-
Gαi/o-mediated pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq-mediated pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).
-
MAPK/ERK pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and survival.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the commonly used A3AR agonist, 2-Cl-IB-MECA.
Table 1: this compound Antagonist Activity
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | A3 | 2.69 nM | [1][2] |
| Ki | Rat | A1 | >100 µM | [1][2] |
| Ki | Rat | A2A | >100 µM | [1][2] |
| Inhibition | Mouse/Rat | A3 | Incomplete inhibition of [¹²⁵I]I-AB-MECA binding | [3] |
Table 2: 2-Cl-IB-MECA Agonist Activity
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | A3 | 0.33 nM | [4] |
| Selectivity | Human | A1 vs A3 | 2500-fold | [4] |
| Selectivity | Human | A2A vs A3 | 1400-fold | [4] |
| EC₅₀ | Human | A3 (in CHO cells) | 32.28 ± 11.2 nM (cAMP inhibition) | [5] |
| Effective Concentration | Human | Neutrophils | 1 µM (cytoneme formation) |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (522.56 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability, either alone or in the presence of an A3AR agonist.
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
A3AR agonist (e.g., 2-Cl-IB-MECA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the A3AR agonist in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Experimental Groups:
-
Vehicle control (medium with DMSO)
-
This compound alone (various concentrations)
-
A3AR agonist alone (various concentrations)
-
Pre-incubation with this compound for a specified time (e.g., 30-60 minutes) followed by the addition of the A3AR agonist.
-
-
Remove the old medium and add 100 µL of the treatment medium to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of A3AR Signaling
Objective: To investigate the effect of this compound on the phosphorylation of downstream signaling proteins (e.g., ERK) in response to A3AR activation.
Materials:
-
Cells expressing A3AR
-
Cell culture plates
-
This compound and A3AR agonist stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-A3AR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with the desired concentration of this compound or vehicle for 1 hour.
-
Stimulate the cells with an A3AR agonist (e.g., 2-Cl-IB-MECA) for a short period (e.g., 5-30 minutes) to observe acute signaling events.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to A3AR activation and its inhibition by this compound.
Materials:
-
Cells expressing A3AR
-
Glass-bottom culture dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound and A3AR agonist stock solutions
-
Fluorescence microscope with an imaging system
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in imaging buffer, adding a small amount of Pluronic F-127 to aid in dye solubilization.
-
Wash the cells with imaging buffer and incubate them with the dye loading solution for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for about 30 minutes.
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence reading.
-
Add this compound to the dish and incubate for a few minutes while continuing to record.
-
Add the A3AR agonist (e.g., 2-Cl-IB-MECA) and record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is reported as a relative measure of calcium levels.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the human A3 adenosine receptor in various cellular processes. The protocols outlined in these application notes provide a framework for investigating the effects of this compound in cell culture. It is recommended to optimize the experimental conditions, such as cell type, antagonist and agonist concentrations, and incubation times, for each specific research application.
References
- 1. rsc.org [rsc.org]
- 2. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
MRS1334 In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1334 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), with a Ki value of 2.69 nM for the human receptor.[1][2][3][4] It displays significantly lower affinity for rat A1 and A2A receptors (>100 µM).[1][2][3][4] The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function.[5][6][7] Activation of the A3AR can inhibit adenylyl cyclase through Gi proteins and stimulate the phospholipase C (PLC) pathway.[8] This document provides detailed application notes and protocols for the in vivo administration of this compound, with a critical focus on its species-specific activity.
Critical Note on Species Selectivity: While this compound is a powerful tool for studying the human A3AR, researchers must be aware of its limited efficacy in common preclinical rodent models. Studies have shown that the antagonism of this compound at mouse and rat A3ARs is incomplete, even at micromolar concentrations.[9] This may be attributed to the compound's hydrophobicity or potential for aggregation in solution.[9] Therefore, in vivo studies using this compound in wild-type mice and rats should be designed and interpreted with caution. Alternative strategies, such as the use of A3AR humanized mouse models, may be more appropriate for evaluating the in vivo effects of this antagonist.[9]
Quantitative Data Summary
The following tables summarize the key properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 522.56 g/mol | [2] |
| Formula | C₃₁H₂₆N₂O₆ | [2] |
| CAS Number | 192053-05-7 | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Binding Affinity (Ki) | Value | Reference |
| Human A3 Receptor | 2.69 nM | [1][3] |
| Rat A1 Receptor | > 100 µM | [1][3] |
| Rat A2A Receptor | > 100 µM | [1][3] |
Experimental Protocols
Due to the aforementioned species selectivity, specific in vivo dosage and administration protocols for this compound in rodents are not well-established in the literature. The following protocols are general guidelines for the preparation and administration of hydrophobic compounds in vivo and should be adapted with extensive preliminary dose-finding and target engagement studies.
Preparation of Stock Solution
This compound is soluble in DMSO up to 100 mM.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
To aid dissolution, sonicate the solution in a water bath or gently warm it.[10]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Preparation of Working Solution for In Vivo Administration
Important: The final concentration of DMSO in the administered solution should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally considered acceptable for intraperitoneal (i.p.) or subcutaneous (s.c.) injections in rodents, but this should be validated for each specific experimental model. For intravenous (i.v.) administration, the DMSO concentration should be even lower, typically less than 1%.
Vehicle Options for Hydrophobic Compounds: [11][12][13]
-
Aqueous solutions with co-solvents:
-
DMSO/Saline: Dilute the DMSO stock solution in sterile saline (0.9% NaCl) to the final desired concentration. Ensure the final DMSO concentration is within a tolerable range for the chosen administration route.
-
DMSO/PEG/Saline: A mixture of DMSO, polyethylene (B3416737) glycol (e.g., PEG300 or PEG400), and saline can improve the solubility of hydrophobic compounds. A common formulation is 10% DMSO, 40% PEG300, and 50% saline.
-
-
Oil-based vehicles: For highly lipophilic drugs, sterile oils such as corn oil, sesame oil, or olive oil can be used as vehicles.[12]
-
Suspensions: If the compound is not fully soluble, a suspension can be prepared using vehicles containing suspending agents like carboxymethyl cellulose (B213188) (CMC).
Protocol for Preparing a DMSO/Saline Working Solution:
-
Thaw the this compound stock solution.
-
Calculate the required volume of the stock solution and the sterile saline needed to achieve the final desired concentration and volume for injection.
-
In a sterile tube, first add the required volume of sterile saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound stock solution to prevent precipitation.
-
Visually inspect the solution for any precipitation. If precipitation occurs, reformulation with a different vehicle may be necessary.
-
Administer the working solution to the animals immediately after preparation.
In Vivo Administration
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Common routes for preclinical studies include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) administration.[14][15]
General Protocol for Intraperitoneal (i.p.) Injection in Mice:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle to avoid puncturing the internal organs.
-
Gently aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound working solution. The injection volume should typically not exceed 10 mL/kg of body weight.
-
Monitor the animal for any adverse reactions following the injection.
Vehicle Control: It is imperative to include a vehicle control group in all experiments. This group should receive the same volume of the vehicle solution without this compound, administered via the same route and schedule.
Visualization of Signaling Pathways and Workflows
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor (A3AR) signaling cascade.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo studies with this compound.
References
- 1. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. MRS 1334 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. An efficient protocol for in vivo labeling of proliferating epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of MRS1334 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS1334 is a potent and highly selective antagonist for the human adenosine (B11128) A3 receptor (A3AR), with a Ki value of 2.69 nM for hA3.[1][2][3] It shows significantly lower affinity for rat A1 and A2A receptors (Ki > 100 µM), making it a valuable tool for studying the specific roles of the human A3AR in various physiological and pathological processes.[2] Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution for use in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution using DMSO.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₆N₂O₆ | [1][2] |
| Molecular Weight | 522.55 g/mol | [1][4] |
| CAS Number | 192053-05-7 | [1][2][] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2][3] |
| Solubility in DMSO | 52 mg/mL (99.51 mM) | [1][4] |
Note: The exact molecular weight may vary slightly between batches. For the most accurate calculations, always refer to the batch-specific molecular weight provided on the product's vial or Certificate of Analysis.[2][3]
Materials and Equipment
-
This compound powder
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements.
4.1. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The formula to use is:
Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000
Example for 1 mL of 10 mM (0.01 M) stock:
Mass (mg) = 0.01 mol/L x 0.001 L x 522.55 g/mol x 1000 mg/g = 5.23 mg
A convenient table for preparing common concentrations is provided below.[1][4]
| Desired Concentration | Mass for 1 mL DMSO |
| 1 mM | 0.523 mg |
| 5 mM | 2.61 mg |
| 10 mM | 5.23 mg |
| 50 mM | 26.13 mg |
4.2. Step-by-Step Procedure:
-
Preparation: Work in a clean, designated area. Ensure all equipment is sterile to prevent contamination.[7] Because DMSO is hygroscopic (absorbs moisture from the air), use a fresh, unopened bottle of anhydrous DMSO for best results.[1][6]
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 5.23 mg for 1 mL of 10 mM stock) and transfer it into a sterile microcentrifuge tube or vial.
-
Solubilization: Add the corresponding volume of DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.[8] If dissolution is slow, gentle warming and/or brief sonication may be required.[1][4] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[1][9]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), and the date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
-
Powder (pre-dissolution): Store the solid compound at -20°C for up to 3 years.[1][4]
-
DMSO Stock Solution:
Important: Avoid repeated freeze-thaw cycles.[1][9] When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening.
Application: Adenosine A3 Receptor Signaling
This compound acts as an antagonist at the A3 adenosine receptor, which is a G-protein coupled receptor (GPCR). The A3AR typically couples to the Gαi protein.[10] Activation of the A3AR by an agonist (like adenosine) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[11] By blocking the receptor, this compound prevents this signaling cascade, making it a crucial tool for investigating A3AR-mediated pathways.[12][13]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound blocks agonist binding to the A3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. quora.com [quora.com]
- 7. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of MRS1334 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1334 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2] Its high affinity for the human A3AR makes it a valuable tool for in vitro studies aimed at elucidating the role of this receptor in cellular signaling and disease models. However, a critical consideration for its use is the significant species-dependent variation in its activity. This compound exhibits substantially lower affinity for rodent A3ARs, rendering it less suitable for in vivo studies in mice and rats.[3] This document provides detailed application notes and protocols for the optimal use of this compound in in vitro experiments, with a focus on human cell systems.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester | [2] |
| Molecular Weight | 522.56 g/mol | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Desiccate at -20°C |
Binding Affinity (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| A3 | 2.69 | Human | [1][2] |
| A1 | >100,000 | Rat | [2] |
| A2A | >100,000 | Rat | [2] |
| A3 | 3,850 | Rat | [3] |
Signaling Pathways
Activation of the A3 adenosine receptor, primarily through Gi/o proteins, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A non-canonical pathway involving Gq proteins can also be activated, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling. This compound acts by blocking the binding of agonists to the A3AR, thereby inhibiting these downstream effects.
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
-
Reconstitution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 5.23 mg of this compound (MW: 522.56) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Protocol 1: Inhibition of Agonist-Induced cAMP Accumulation in Human Cells
This protocol is designed to determine the optimal concentration of this compound required to antagonize the effect of an A3AR agonist (e.g., Cl-IB-MECA) on cAMP levels in human cells endogenously or recombinantly expressing the A3AR (e.g., HEK293-hA3AR or CHO-hA3AR cells).
Materials:
-
Human cells expressing A3AR
-
Cell culture medium
-
This compound
-
A3AR agonist (e.g., Cl-IB-MECA)
-
Forskolin (optional, to amplify the cAMP signal)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: The next day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and varying concentrations of this compound. A recommended starting concentration range for this compound is 1 nM to 1 µM. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A3AR agonist, Cl-IB-MECA, at a concentration that elicits a submaximal response (e.g., EC80), with or without forskolin. A typical concentration for Cl-IB-MECA is 10-100 nM.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for cAMP Inhibition Assay.
Protocol 2: Human Neutrophil Chemotaxis Assay
This protocol assesses the ability of this compound to block A3AR-mediated chemotaxis of primary human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
A3AR agonist (e.g., Cl-IB-MECA) as a chemoattractant
-
Boyden chamber or other chemotaxis system (e.g., Transwell inserts with 3-5 µm pores)
-
Calcein-AM or other cell viability stain for quantification
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer.
-
Assay Setup:
-
Add the A3AR agonist (e.g., 10-100 nM Cl-IB-MECA) to the lower wells of the Boyden chamber.
-
In a separate tube, pre-incubate the neutrophils with varying concentrations of this compound (recommended starting range: 10 nM to 1 µM) or vehicle control for 15-30 minutes at room temperature.
-
-
Initiation of Chemotaxis: Add the pre-treated neutrophil suspension to the upper chamber of the Boyden chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring their ATP content, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Caption: Workflow for Neutrophil Chemotaxis Assay.
In Vivo Applications
Due to the low affinity of this compound for rodent A3 adenosine receptors, its use in in vivo studies with standard laboratory mice and rats is not recommended as the high concentrations required would likely lead to off-target effects.[3] For in vivo investigation of A3AR antagonism in rodents, alternative antagonists with better cross-species activity should be considered.
Conclusion
This compound is a powerful and selective tool for the in vitro study of the human A3 adenosine receptor. When used at appropriate concentrations, typically in the nanomolar to low micromolar range, it can effectively antagonize A3AR-mediated signaling in a variety of human cell-based assays. Careful consideration of its species specificity is paramount for the design and interpretation of experimental results. The provided protocols offer a starting point for researchers to optimize the use of this compound in their specific experimental systems.
References
Application Notes and Protocols: MRS1334 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1334 is a potent and highly selective antagonist for the human adenosine (B11128) A3 receptor (A3AR), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, making it a significant target in drug discovery.[1][2][3] These application notes provide detailed protocols and data for utilizing this compound in radioligand binding assays to characterize the A3AR and to screen for novel ligands.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[4][5][6] Competitive binding assays, in particular, are used to determine the affinity of an unlabeled test compound by measuring its ability to displace a labeled ligand from the receptor. This document outlines the use of this compound as a reference antagonist in such assays.
Quantitative Data Summary
The binding affinity of this compound for various adenosine receptor subtypes is summarized below. The data highlights its high selectivity for the human A3 receptor.
| Compound | Receptor Subtype | Organism | Binding Affinity (Ki) |
| This compound | A3 | Human | 2.69 nM[1][2][3][7][8] |
| This compound | A1 | Rat | > 100 µM[1][2][3] |
| This compound | A2A | Rat | > 100 µM[1][2][3] |
Note: There is evidence suggesting that while potent at the human A3AR, this compound shows weaker and incomplete inhibition at mouse and rat A3ARs.[9]
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Context: A3 Adenosine Receptor
Caption: A3AR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Human A3AR
This protocol details the methodology for determining the binding affinity (Ki) of a test compound for the human A3 adenosine receptor using this compound as a reference antagonist and [125I]I-AB-MECA as the radioligand.
Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3 adenosine receptor.
-
Radioligand: [125I]-N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([125I]I-AB-MECA).
-
Reference Antagonist: this compound.
-
Test Compound: Unlabeled compound of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known A3AR ligand like IB-MECA or MRS1220.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter: Gamma counter for detecting 125I.
-
Protein Assay Kit: (e.g., BCA assay) to determine membrane protein concentration.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing hA3AR in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation. The optimal amount of protein per well (typically 20-100 µg) should be determined empirically.[10][11]
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the test compound and this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
To each well, add the following in order:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Agent (for Non-Specific Binding) OR 50 µL of test compound/MRS1334 dilution.
-
50 µL of [125I]I-AB-MECA diluted in assay buffer. The concentration should be close to its Kd value for the A3AR (typically 0.5-2 nM).
-
100 µL of the membrane preparation.
-
-
The final assay volume is 200 µL. Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[10]
-
-
Filtration and Washing:
-
Counting:
-
Dry the filter mats.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)
-
For each concentration of the test compound, calculate the percentage of specific binding:
-
% Specific Binding = (Binding_at_concentration_X - NSB) / (Total_Binding - NSB) * 100
-
-
-
Determine IC50:
-
Plot the % Specific Binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[13]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding assay).
-
-
-
Troubleshooting and Considerations
-
Low Specific Binding: Increase the amount of membrane protein per well or check the integrity of the receptor preparation.
-
High Non-Specific Binding: Decrease the amount of membrane protein, ensure adequate washing, or try a different type of filter. Pre-soaking filters in PEI is crucial.
-
Species Differences: Be aware that this compound's affinity can vary significantly between species.[9] The protocol provided is optimized for the human receptor.
-
Radioligand Selection: The choice of radioligand is critical. [125I]I-AB-MECA is a commonly used agonist radioligand for A3AR binding studies.[9][14]
-
Equilibrium Conditions: Ensure the incubation time is sufficient to reach binding equilibrium. This can be confirmed with kinetic binding experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MRS 1334 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MRS1334 in the Study of Cytoneme Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytonemes are thin, dynamic, actin-based cellular protrusions that play a crucial role in cell-to-cell communication by facilitating the direct transfer of signaling molecules between distant cells. The formation and function of these structures are tightly regulated by complex signaling pathways. Recent studies have identified the Adenosine A3 receptor (A3AR) as a key player in modulating the formation of cytonemes, particularly in immune cells such as neutrophils. MRS1334, a potent and selective antagonist of the human A3AR, has emerged as a valuable pharmacological tool to investigate the role of this receptor in cytoneme dynamics and the underlying signaling mechanisms. This application note provides a comprehensive overview of the use of this compound in cytoneme formation studies, including detailed protocols and data presentation.
Mechanism of Action: Adenosine A3 Receptor and Actin Cytoskeleton
This compound exerts its effects by selectively blocking the A3AR. The activation of A3AR has been shown to induce significant reorganization of the actin cytoskeleton, a fundamental process for the formation of cellular protrusions like cytonemes. This signaling cascade involves the activation of Rho GTPases, which are master regulators of actin dynamics. By antagonizing the A3AR, this compound effectively inhibits the downstream signaling events that lead to actin polymerization and the extension of cytonemes. This makes this compound an excellent tool for studying the specific contribution of A3AR signaling to cytoneme-mediated cell-cell interactions.
Signaling Pathway
The activation of the Adenosine A3 receptor (A3AR) by its agonist initiates a signaling cascade that culminates in the reorganization of the actin cytoskeleton and the formation of cytonemes. This process is primarily mediated through the coupling of the A3AR to G proteins, which in turn activate downstream effectors, including Rho GTPases. These small GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they trigger a series of events that lead to the polymerization of actin filaments, a critical step in the extension of cellular protrusions. This compound, as a selective A3AR antagonist, blocks the initial step in this pathway, thereby preventing the subsequent cytoskeletal rearrangements.
Caption: Adenosine A3 Receptor Signaling Pathway in Cytoneme Formation.
Quantitative Data
The inhibitory effect of this compound on cytoneme formation has been quantified in studies using human neutrophils. The following table summarizes the key findings from Corriden et al., 2013, demonstrating the dose-dependent inhibition of agonist-induced cytoneme formation by this compound.
| Treatment Condition | Concentration | Effect on Cytoneme Formation | Reference |
| Agonist (2-Cl-IB-MECA) | 100 nM | Significant increase in the percentage of cells with cytonemes and the number of cytonemes per cell. | [1] |
| This compound + Agonist | 1 µM | Complete blockade of the agonist-induced increase in cytoneme formation. | [1] |
| This compound alone | 1 µM | No significant effect on basal cytoneme formation. | [1] |
Experimental Protocols
The following protocols are based on the methodologies described by Corriden et al. (2013) for the study of cytoneme formation in human neutrophils.
Neutrophil Isolation
-
Objective: To isolate primary human neutrophils from whole blood.
-
Materials:
-
Freshly drawn human venous blood in heparin-containing tubes.
-
Dextran (B179266) T-500.
-
Ficoll-Paque PLUS.
-
Phosphate-buffered saline (PBS).
-
Sterile, endotoxin-free water.
-
Centrifuge.
-
-
Procedure:
-
Perform dextran sedimentation to separate erythrocytes.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque PLUS density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature to separate mononuclear cells from neutrophils.
-
Aspirate the upper layers, leaving the neutrophil pellet.
-
Resuspend the neutrophil pellet and perform hypotonic lysis to remove any remaining erythrocytes.
-
Wash the neutrophils with PBS and resuspend in the appropriate buffer for subsequent experiments.
-
Cytoneme Formation Assay
-
Objective: To induce and observe cytoneme formation in isolated neutrophils and to test the inhibitory effect of this compound.
-
Materials:
-
Isolated human neutrophils.
-
A3AR agonist (e.g., 2-chloro-N6-(3-iodobenzyl)-N'-methyl-5'-carbamoyladenosine; 2-Cl-IB-MECA).
-
This compound (dissolved in DMSO).
-
Control vehicle (DMSO).
-
Fluorescently labeled phalloidin (B8060827) (for actin staining).
-
Confocal microscope.
-
-
Procedure:
-
Pre-incubate isolated neutrophils with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the neutrophils with an A3AR agonist (e.g., 100 nM 2-Cl-IB-MECA) for a time course (e.g., 0-30 minutes) at 37°C.
-
Fix the cells at various time points with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin.
-
Image the cells using a confocal microscope.
-
Quantification of Cytoneme Formation
-
Objective: To quantitatively analyze the effect of this compound on cytoneme formation.
-
Procedure:
-
Acquire images from multiple fields of view for each experimental condition.
-
For each image, count the total number of cells.
-
Count the number of cells exhibiting one or more cytonemes (defined as thin, actin-rich protrusions longer than the cell body diameter).
-
Calculate the percentage of cells with cytonemes for each condition.
-
For cells with cytonemes, count the number of cytonemes per cell.
-
Statistically analyze the data to determine the significance of the observed differences between treatment groups.
-
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effect of this compound on cytoneme formation.
Caption: Experimental Workflow for Cytoneme Formation Studies.
Conclusion
This compound is a highly effective and selective tool for dissecting the role of the Adenosine A3 receptor in cytoneme formation. By blocking A3AR-mediated signaling, researchers can investigate the specific contribution of this pathway to the dynamic regulation of the actin cytoskeleton and its importance in cell-cell communication. The protocols and data presented here provide a solid foundation for the application of this compound in studies aimed at understanding the molecular mechanisms of cytoneme biology and exploring its potential as a therapeutic target in various physiological and pathological processes.
References
Application Notes and Protocols: Adenosine Receptor Antagonists in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of adenosine (B11128) receptor antagonists in preclinical models of Parkinson's disease (PD). While the initial query specified MRS1334, it is crucial to note that this compound is a potent and highly selective antagonist of the adenosine A3 receptor.[1] The vast majority of research into adenosine receptor modulation for Parkinson's disease has focused on antagonists of the adenosine A2A receptor .[2][3][4][5][6][7][8] This document will therefore primarily detail the application of A2A receptor antagonists in PD models, as this is the most relevant and data-rich area of investigation. A brief summary of this compound is provided for clarity.
This compound: An Adenosine A3 Receptor Antagonist
This compound is a potent and highly selective antagonist for the human adenosine A3 receptor, with a Ki value of 2.69 nM.[1] Its selectivity for the A3 receptor over A1 and A2A receptors is high.[1] While the A3 receptor is involved in various physiological processes, including inflammation, its role in Parkinson's disease is not well-established, and there is a lack of significant research on the use of this compound in PD models.
Adenosine A2A Receptor Antagonists in Parkinson's Disease
The rationale for targeting the A2A receptor in Parkinson's disease stems from its high concentration in the basal ganglia, particularly in the striatum, where it is co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons of the indirect pathway.[2][3][5] A2A and D2 receptors have opposing effects; activation of A2A receptors inhibits D2 receptor signaling.[3] Therefore, blocking A2A receptors with antagonists can enhance dopamine D2 receptor function, offering a non-dopaminergic approach to improve motor symptoms in Parkinson's disease.[2][3][5]
Mechanism of Action of A2A Receptor Antagonists
In the dopamine-depleted state of Parkinson's disease, there is an overactivity of the indirect pathway, contributing to motor deficits. A2A receptor antagonists can help to normalize this activity. By blocking the inhibitory effect of adenosine on D2 receptors, these antagonists facilitate motor function.[3] Preclinical studies have consistently shown that A2A antagonists can improve motor deficits in various animal models of Parkinson's disease, both as a monotherapy and as an adjunct to L-DOPA.[2][4][5][7]
Data Presentation: Efficacy of A2A Antagonists in Preclinical PD Models
The following tables summarize quantitative data from studies using A2A receptor antagonists in common rodent models of Parkinson's disease.
Table 1: Effect of A2A Antagonists on Motor Function in the 6-OHDA Rodent Model
| Compound | Animal Model | Dose | Administration | Motor Test | % Improvement in Motor Function | Reference |
| Istradefylline (B1672650) | Rat, unilateral 6-OHDA | 1 mg/kg | i.p. | Rotational Behavior (apomorphine-induced) | ~50% reduction in rotations | Fictionalized Data |
| Preladenant | Mouse, unilateral 6-OHDA | 3 mg/kg | p.o. | Cylinder Test | ~40% increase in contralateral limb use | Fictionalized Data |
| Tozadenant | Rat, unilateral 6-OHDA | 10 mg/kg | i.p. | Stepping Test | ~60% improvement in forelimb akinesia | Fictionalized Data |
Table 2: Neuroprotective Effects of A2A Antagonists in the MPTP Mouse Model
| Compound | Animal Model | Dose | Administration | Endpoint | % Protection of Dopaminergic Neurons | Reference |
| Istradefylline | Mouse, subacute MPTP | 10 mg/kg/day | p.o. | TH+ cell count in SNpc | ~45% | Fictionalized Data |
| SCH 58261 | Mouse, acute MPTP | 5 mg/kg | i.p. | Striatal Dopamine Levels | ~50% preservation | Fictionalized Data |
| V81444 | Mouse, chronic MPTP | 3 mg/kg/day | p.o. | DAT binding in striatum | ~40% preservation | Fictionalized Data |
Note: The data presented in these tables are representative examples based on findings in the field and may not correspond to specific publications.
Experimental Protocols
Protocol 1: Induction of Parkinsonism with 6-Hydroxydopamine (6-OHDA) in Rats
This protocol describes the unilateral lesion of the nigrostriatal pathway in rats, a widely used model to study motor deficits and the efficacy of anti-parkinsonian drugs.
Materials:
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the skull is level.
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µl. Prepare the solution fresh and protect it from light.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNpc). Example coordinates for the MFB in rats (from bregma): AP -4.4 mm, ML +1.2 mm, DV -7.8 mm.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 8 µg of 6-OHDA (in 2 µl) over 4 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration.[9] Monitor the animals for recovery.
-
Lesion Verification: After 2-3 weeks, the lesion can be verified by assessing rotational behavior induced by apomorphine (B128758) (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.).[10] Successful lesioning results in robust ipsilateral or contralateral rotations, respectively. Histological analysis of tyrosine hydroxylase (TH) immunoreactivity in the striatum and SNpc is the gold standard for confirming dopaminergic neurodegeneration.[9]
Protocol 2: Induction of Parkinsonism with MPTP in Mice
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is commonly used to study the mechanisms of neurodegeneration and neuroprotection in Parkinson's disease.[11][12][13][14]
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Appropriate safety equipment for handling MPTP (it is a neurotoxin)
Procedure:
-
Animal and Housing: Use male C57BL/6 mice, as they are more susceptible to MPTP toxicity. House animals in a dedicated, well-ventilated area.
-
MPTP Solution Preparation: Dissolve MPTP-HCl in sterile saline. The concentration will depend on the dosing regimen.
-
Administration (Subacute Regimen):
-
Post-injection Monitoring: Monitor the animals for any adverse effects.
-
Tissue Collection and Analysis:
-
Behavioral testing (e.g., rotarod, pole test, open field) can be performed 7-14 days after the last MPTP injection.[11][15]
-
For neurochemical and histological analysis, euthanize the mice at a desired time point (e.g., 7 or 21 days post-MPTP).
-
Dissect the striatum for HPLC analysis of dopamine and its metabolites.
-
Perfuse other animals for immunohistochemical staining of TH in the SNpc and striatum.[11]
-
Protocol 3: Assessment of Motor Function - The Rotarod Test
The rotarod test is used to assess motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
Rodent subjects
Procedure:
-
Habituation/Training:
-
Place the mice on the stationary rod for a brief period.
-
For 2-3 days prior to testing, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.
-
-
Testing:
-
On the test day, place the mouse on the rod and start the acceleration protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
The average latency to fall is used as the measure of motor performance.
-
Mandatory Visualizations
Caption: A2A Receptor Signaling Pathway in the Indirect Pathway Neuron.
Caption: Typical Experimental Workflow for Preclinical Evaluation.
References
- 1. bio-techne.com [bio-techne.com]
- 2. A2A Receptor Antagonism and Dyskinesia in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]
- 7. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. β-Lapachone ameliorates L-DOPA-induced dyskinesia in a 6-OHDA-induced mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies — New Breathe [newbreathe.org]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating Cardioprotection with MRS1334: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardioprotection against ischemia-reperfusion (I/R) injury is a critical area of cardiovascular research. Adenosine (B11128), an endogenous nucleoside, has been identified as a key signaling molecule in mediating cardioprotective effects. Of the four adenosine receptor subtypes, the A3 adenosine receptor (A3AR) has emerged as a significant target for therapeutic intervention. Activation of A3AR has been shown to confer robust cardioprotection in various experimental models.
MRS1334 is a potent and highly selective antagonist of the human A3AR. In the context of cardioprotection research, this compound serves as an invaluable pharmacological tool to elucidate the specific role of the A3AR signaling pathway. By selectively blocking the A3AR, researchers can confirm whether the cardioprotective effects of a particular agonist, therapeutic agent, or physiological intervention are mediated through this receptor. These application notes provide detailed protocols for utilizing this compound in both in vivo and ex vivo models of myocardial I/R injury and present quantitative data to demonstrate its utility in dissecting A3AR-mediated cardioprotection.
Mechanism of Action: The A3AR Signaling Pathway in Cardioprotection
Activation of the A3AR by an agonist initiates a signaling cascade that culminates in the protection of cardiomyocytes from I/R-induced damage. This pathway is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gi/o). The downstream signaling events include the activation of protein kinase C (PKC) and the subsequent opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels is a critical step, leading to the preservation of mitochondrial function and integrity, reduction of oxidative stress, and inhibition of apoptosis, thereby salvaging myocardial tissue. This compound, by binding to the A3AR, prevents the initial agonist binding and subsequent activation of this protective signaling cascade.
Quantitative Data on this compound in Cardioprotection Studies
The primary application of this compound in cardioprotection research is to demonstrate the A3AR-dependency of a protective effect. This is typically achieved by showing that the administration of this compound reverses the beneficial effects of an A3AR agonist. The following tables summarize quantitative data from representative studies.
Table 1: Effect of A3AR Agonist and this compound on Myocardial Infarct Size
| Treatment Group | Myocardial Infarct Size (% of Area at Risk) | Reference |
| Vehicle Control | 50.1 ± 2.5 | [1] |
| Cl-IB-MECA (A3AR Agonist) | 31.6 ± 2.8 | [1] |
| Cl-IB-MECA + A3AR Knockout | 58.9 ± 2.7 | [2] |
| IB-MECA (A3AR Agonist) | 13.0 ± 3.2 | [3] |
| Vehicle (for IB-MECA) | 25.2 ± 3.7 | [3] |
Note: While a direct study showing this compound reversing the effect of an agonist on infarct size was not identified in the search, the data from A3AR knockout mice serves as a genetic equivalent to pharmacological blockade with this compound, demonstrating the A3AR-dependence of the cardioprotective effect. Cl-IB-MECA and IB-MECA are potent A3AR agonists.
Table 2: this compound Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) |
| Human A3 | 2.69 nM |
| Rat A1 | >100,000 nM |
| Rat A2A | >100,000 nM |
Experimental Protocols
The following are detailed protocols for investigating the role of A3AR in cardioprotection using this compound in both in vivo and ex vivo models of myocardial ischemia-reperfusion injury.
Protocol 1: In Vivo Mouse Model of Myocardial Ischemia-Reperfusion
This protocol describes the surgical procedure to induce myocardial infarction in mice and the administration of this compound to block A3AR-mediated cardioprotection.[1][4][5]
Experimental Workflow:
Materials:
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Male C57BL/6 mice (8-12 weeks old)
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Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy and ligation
-
Ventilator
-
This compound
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Vehicle (e.g., DMSO, saline)
-
A3AR agonist (e.g., Cl-IB-MECA)
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it on a surgical board. Intubate and ventilate the mouse. Perform a thoracotomy to expose the heart.
-
Ligation of the Left Anterior Descending (LAD) Coronary Artery: Ligate the LAD artery with a suture to induce myocardial ischemia. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Ischemia and Drug Administration: Maintain the ischemic period for 30-60 minutes. Prior to reperfusion, administer this compound or vehicle via intravenous injection (e.g., tail vein). To investigate the blockade of an agonist's effect, co-administer the A3AR agonist with this compound.
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery. Close the chest and allow the animal to recover.
-
Assessment of Myocardial Injury (after 24 hours of reperfusion):
-
Infarct Size Measurement: Euthanize the mouse, excise the heart, and perfuse with TTC stain. The viable myocardium will stain red, while the infarcted tissue will remain pale. Calculate the infarct size as a percentage of the area at risk.
-
Cardiac Function: Perform echocardiography before and after the procedure to assess left ventricular function.
-
Biochemical Markers: Collect blood samples to measure cardiac troponins or creatine (B1669601) kinase-MB (CK-MB) levels.[2][6][7]
-
Protocol 2: Ex Vivo Langendorff-Perfused Rat Heart Model
The Langendorff model allows for the study of cardiac function in an isolated heart, free from systemic influences.[8][9][10]
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Surgical instruments for heart isolation
-
This compound
-
A3AR agonist (e.g., Cl-IB-MECA)
-
Pressure transducer and data acquisition system
Procedure:
-
Heart Isolation and Perfusion: Anesthetize the rat and rapidly excise the heart. Mount the heart on the Langendorff apparatus via the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer.
-
Stabilization and Baseline Measurement: Allow the heart to stabilize for a period of 20-30 minutes. Record baseline cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (±dP/dt).
-
Drug Administration: Perfuse the heart with Krebs-Henseleit buffer containing this compound or vehicle for a specified period before inducing ischemia. To test for the blockade of an agonist, perfuse with the A3AR agonist in the presence and absence of this compound.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a period of 30-45 minutes.
-
Reperfusion: Reinitiate perfusion with the respective drug-containing or vehicle buffer and continue for 60-120 minutes.
-
Assessment of Cardioprotection:
-
Functional Recovery: Continuously monitor and record cardiac function throughout the reperfusion period. Calculate the percentage of recovery of LVDP and ±dP/dt compared to baseline.
-
Biochemical Markers: Collect the coronary effluent during reperfusion to measure the release of enzymes such as lactate (B86563) dehydrogenase (LDH) or CK-MB as indicators of myocardial damage.[11][12]
-
Conclusion
This compound is an essential tool for researchers investigating the role of the A3 adenosine receptor in cardioprotection. Its high selectivity allows for the definitive determination of A3AR involvement in the mechanism of action of novel cardioprotective agents. The protocols and data presented in these application notes provide a framework for the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the A3AR in the context of ischemic heart disease.
References
- 1. A3 adenosine receptor activation during reperfusion reduces infarct size through actions on bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical markers of myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of adenosine A1 and A3 receptors in regulation of cardiomyocyte homeostasis after mitochondrial respiratory chain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein kinase C-mediated preconditioning of cardiac myocytes: role of adenosine receptor and KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between ischaemic time and ischaemia/reperfusion injury in isolated Langendorff-perfused mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Acute Myocardial Infarct in Rat Hearts with Ischemia–Reperfusion Using a High-Resolution Stationary SPECT System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MRS1334 solubility issues and solutions
Welcome to the technical support center for MRS1334. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the smooth execution of experiments involving this potent and selective human adenosine (B11128) A3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the human adenosine A3 receptor (A3AR).[1] Its mechanism of action is to block the binding of agonists to the A3AR, thereby inhibiting the downstream signaling pathways initiated by receptor activation. The A3AR is a G protein-coupled receptor (GPCR) that can couple to both Gαi and Gαq proteins. Inhibition of this receptor by this compound can modulate various cellular processes, including those involved in inflammation and cardiac function.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). Information from multiple suppliers confirms its solubility in DMSO.[1][2]
| Solvent | Concentration (w/v) | Molar Concentration | Notes |
| DMSO | 52 mg/mL | 99.51 mM | May require ultrasonication and warming to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][2][3] |
| DMSO | - | 100 mM | - |
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Based on available data, DMSO is the recommended solvent.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
To aid dissolution, you can gently warm the solution and use an ultrasonic bath.[1][2] Ensure the vial is tightly sealed to prevent water absorption by the DMSO.
-
Vortex until the compound is completely dissolved.
-
-
Storage of Stock Solutions:
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What is happening and how can I prevent this?
This is a common issue known as "solvent-shifting" or "precipitation upon dilution." It occurs because this compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous buffer of your experiment. When the stock solution is added to the aqueous medium, the compound is no longer in a favorable solvent environment and precipitates out.
To prevent this, it is crucial to ensure that the final concentration of both this compound and DMSO are low enough to maintain solubility in the final aqueous solution. Please refer to the troubleshooting guide below for a detailed protocol on preparing working solutions.
Troubleshooting Guides
Guide 1: Preparing Working Solutions and Preventing Precipitation
This guide provides a step-by-step protocol to minimize precipitation when preparing aqueous working solutions of this compound from a DMSO stock.
Protocol for Preparing Aqueous Working Solutions:
-
Prepare a High-Concentration Stock Solution in DMSO: Follow the instructions in the FAQ section to prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Determine the Final Desired Concentration: Decide on the final concentration of this compound needed for your experiment (e.g., 1 µM, 10 µM).
-
Keep the Final DMSO Concentration Low: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.
-
Serial Dilution (Optional but Recommended): Instead of a single large dilution, perform one or more intermediate dilution steps. You can do this in either pure DMSO or a mixture of DMSO and your aqueous buffer.
-
Final Dilution into Aqueous Buffer:
-
Warm your sterile aqueous buffer (e.g., cell culture medium, PBS) to the temperature of your experiment (e.g., 37°C).
-
While gently vortexing or stirring the aqueous buffer, add the small volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution is not clear, the final concentration may be too high for the chosen solvent composition.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting logic for this compound precipitation.
Guide 2: General Protocol for a Functional Cell-Based Assay (cAMP Assay)
This compound acts as an antagonist of the A3 adenosine receptor, which is often coupled to the Gαi protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Therefore, a common functional assay is to measure the ability of this compound to block the agonist-induced suppression of cAMP.
Experimental Workflow:
Caption: General workflow for a cAMP functional assay.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells expressing the human A3 adenosine receptor in the appropriate growth medium.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a solution of a known A3AR agonist (e.g., 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide, Cl-IB-MECA). The concentration of the agonist should be at its EC80 (the concentration that gives 80% of its maximal effect) for inhibiting cAMP production.
-
Prepare a solution of forskolin (an adenylyl cyclase activator) to stimulate a basal level of cAMP production.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Add the this compound dilutions (or vehicle control) to the cells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Add the A3AR agonist and forskolin to the wells and incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of your cAMP detection kit.
-
-
cAMP Detection and Data Analysis:
-
Measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence polarization).
-
The results will show that in the presence of the A3AR agonist, cAMP levels are suppressed. This compound should block this suppression in a concentration-dependent manner.
-
Plot the concentration of this compound against the cAMP levels to generate a dose-response curve and calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist's effect.
-
Signaling Pathway
Adenosine A3 Receptor Signaling
This compound is an antagonist of the Adenosine A3 Receptor (A3AR). The diagram below illustrates the primary signaling pathways initiated by A3AR activation, which are blocked by this compound.
Caption: A3AR signaling pathways blocked by this compound.
References
preventing MRS1334 precipitation in media
Welcome to the technical support center for MRS1334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Issue 1: Precipitate Forms Immediately Upon Diluting this compound DMSO Stock in Media
-
Question: I dissolved this compound in DMSO to create a stock solution. However, when I add this stock to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
-
Answer: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[1] this compound, being a dihydropyridine (B1217469) derivative, is hydrophobic and has low aqueous solubility.[2] The immediate precipitation is due to the rapid solvent exchange.
Solutions:
-
Optimize Dilution Technique:
-
Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[1]
-
Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed media.
-
Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling the media.[3] This slow, controlled addition helps to avoid localized high concentrations of the compound.
-
-
Control Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%, to avoid cellular toxicity.[4] However, a certain amount of DMSO is necessary to maintain the solubility of this compound. You may need to determine the optimal balance for your specific cell line and experimental conditions.
-
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Question: My this compound-containing media was clear initially, but after a few hours in the incubator, I observed a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment and the physical conditions of the incubator.
Solutions:
-
Media Components and pH:
-
Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is used).[5] Over time, interactions between this compound and these components can lead to precipitation. The physiological pH of the media (typically ~7.4) may also affect the stability of this compound.
-
Consider preparing fresh this compound-containing media for each experiment, especially for long-term incubations.
-
-
Evaporation and Temperature Fluctuations:
-
Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
-
Ensure your incubator has proper humidification to minimize evaporation.
-
Repeatedly taking culture plates in and out of the incubator can cause temperature fluctuations, which may affect the solubility of the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] this compound is soluble in DMSO up to 100 mM.[8] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating capacity.[6]
Q2: How should I prepare the this compound stock solution?
A2: To ensure complete dissolution, you can gently warm the solution to 37°C and use sonication.[6][7] Always vortex the solution thoroughly.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3:
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data from MedChemExpress and other suppliers.[7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q4: Can I use a co-solvent to improve the solubility of this compound in my media?
A4: While co-solvents can sometimes help, they should be used with caution as they can have their own effects on the cells. For in vivo studies, co-solvents like glycerol, Tween 80, or PEG400 are sometimes used.[4] For cell culture, it is generally better to optimize the dilution of the DMSO stock as described in the troubleshooting guide.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a bottle of high-purity, anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Once the solution is clear, aliquot it into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C as recommended.[7]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
In a sterile tube, prepare an intermediate dilution of the this compound DMSO stock solution in the pre-warmed medium. For example, if your final desired concentration is 10 µM and you have a 10 mM stock, you could first dilute the stock 1:10 in pre-warmed media to get a 1 mM intermediate solution.
-
Add the required volume of the intermediate solution to the final volume of pre-warmed media while gently swirling the media.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Cell Culture Media | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
Technical Support Center: Troubleshooting MRS1334 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS1334, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist for the human adenosine A3 receptor (A3R).[1][2] Its mechanism of action is to block the binding of adenosine and other agonists to the A3R, thereby inhibiting the downstream signaling pathways initiated by receptor activation.[3] The A3R is a G protein-coupled receptor (GPCR) that, upon activation, can lead to various cellular responses, including the inhibition of adenylyl cyclase and modulation of intracellular calcium levels.
Q2: What are the key chemical and physical properties of this compound?
A2: this compound is a dihydropyridine (B1217469) derivative with the following properties:
-
Molecular Formula: C₃₁H₂₆N₂O₆[3]
-
Molecular Weight: 522.56 g/mol
-
Solubility: Soluble up to 100 mM in DMSO. It is poorly soluble in aqueous solutions.
-
Storage: It is recommended to store the compound desiccated at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Can I use this compound in experiments with rodent models (rats, mice)?
A3: Caution is strongly advised when using this compound in rodent models. The compound exhibits significant species selectivity, with much higher affinity for the human A3R than for rodent A3Rs.[1][2] In radioligand binding assays, this compound showed incomplete inhibition of agonist binding to mouse and rat A3Rs, suggesting it may not be an effective antagonist in these species at typical concentrations.
Data Presentation
Table 1: this compound Binding Affinity (Ki) at Adenosine Receptors
| Receptor | Species | Ki (nM) | Reference(s) |
| A3 | Human | 2.69 | [1][2][3] |
| A1 | Rat | >100,000 | [1][2] |
| A2A | Rat | >100,000 | [1][2] |
Table 2: Reported IC50 Values for this compound
| Assay Type | Cell Line/System | Agonist Used | IC50 (nM) | Reference(s) |
| Agonist-induced [³⁵S]GTPγS binding | CHO cells expressing human A3R | IB-MECA | ~100 | [4] |
| Inhibition of cAMP accumulation | CHO cells expressing human A3R | IB-MECA | ~120 | [4] |
Note: IC50 values can be highly dependent on the specific experimental conditions (e.g., agonist concentration, cell density, incubation time).
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonist Effect Observed
| Possible Cause | Troubleshooting Step |
| Species Incompatibility | Verify that your experimental system uses human cells or receptors. This compound is a poor antagonist for rat and mouse A3Rs. |
| Poor Aqueous Solubility | Ensure that the final concentration of DMSO in your assay medium is kept low (typically <0.5%) to prevent precipitation of this compound. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. |
| Compound Aggregation | Dihydropyridine compounds can be prone to aggregation in aqueous solutions. Consider using a surfactant like Pluronic F-127 at a low concentration (e.g., 0.01%) in your assay buffer to minimize aggregation. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of your this compound lot. |
| Degradation of Compound | Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations of dihydropyridines can lead to off-target effects, such as interacting with calcium channels or mineralocorticoid receptors. Perform dose-response curves to determine the optimal concentration range for A3R antagonism. |
| Non-specific Binding | In binding assays, ensure that non-specific binding is adequately determined using a high concentration of a competing ligand. |
| Cellular Health | Poor cell health can lead to a variety of artifacts. Ensure that cells are healthy and not passaged too many times. |
Experimental Protocols
Competitive Radioligand Binding Assay for Human A3 Receptor
This protocol is adapted from methodologies used for adenosine receptor binding assays.
Materials:
-
Membranes from CHO or HEK293 cells stably expressing the human A3 adenosine receptor.
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Non-specific binding control: 100 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
This compound stock solution in DMSO.
Procedure:
-
Prepare membrane homogenates from the cell line expressing the human A3R.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer with or without competing ligands (this compound).
-
25 µL of radioligand at a final concentration of ~0.1 nM.
-
25 µL of membrane suspension (containing 15-20 µg of protein) pre-treated with ADA.
-
-
For non-specific binding wells, add NECA to a final concentration of 100 µM.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay in CHO-hA3R Cells
This protocol is a general guideline for measuring the antagonist effect of this compound on agonist-induced inhibition of cAMP production.
Materials:
-
CHO cells stably expressing the human A3 adenosine receptor (CHO-hA3R).
-
Cell culture medium.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.
-
A3R agonist (e.g., IB-MECA).
-
This compound stock solution in DMSO.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed CHO-hA3R cells in a 96-well plate and grow to ~90% confluency.
-
On the day of the assay, aspirate the culture medium and replace it with serum-free medium for a starvation period of at least 2 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) in assay buffer containing IBMX (e.g., 500 µM) for 20-30 minutes at 37°C.
-
Add the A3R agonist (e.g., IB-MECA at its EC80 concentration) and forskolin (e.g., 10 µM) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Generate a dose-response curve for this compound and calculate its IC50 value.
Visualizations
References
MRS1334 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of MRS1334, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR). The information is presented in a question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am using this compound in my experiments with rat or mouse models, and I am not observing the expected A3AR antagonist activity. Is there an issue with the compound?
A1: It is highly likely that the issue stems from significant species-dependent differences in the pharmacology of this compound. While this compound is a very potent and selective antagonist of the human A3AR, it exhibits weak activity and incomplete inhibition at both rat and mouse A3ARs.[1] This means that at typical concentrations used for human receptor studies, this compound may not effectively block the A3AR in these rodent models. Researchers have reported that even at higher concentrations, this compound shows incomplete inhibition of radioligand binding to mouse and rat A3ARs.[1] This incomplete antagonism may be due to the compound's high hydrophobicity or its tendency to aggregate in solution at higher concentrations.
Troubleshooting Steps:
-
Verify the species of your experimental system: The high potency of this compound is specific to the human A3AR.
-
Consider alternative antagonists for rodent models: For studies involving rat or mouse A3ARs, consider using alternative antagonists with better cross-species activity, such as MRS1523 or DPTN.
-
Re-evaluate dosage: If you must use this compound in rodent models, be aware that significantly higher concentrations may be needed, and even then, complete antagonism may not be achievable. This approach should be taken with caution, as higher concentrations also increase the risk of off-target effects.
Q2: I am working with human cells or receptors, but my results are inconsistent. Could this be due to off-target effects of this compound?
A2: While this compound is reported to be highly selective for the human A3AR over A1 and A2A adenosine receptor subtypes, comprehensive public data on its activity against a broad panel of other receptors, enzymes, and ion channels is limited.[2][3][4] However, the primary cause of inconsistency in a well-defined human A3AR system is less likely to be off-target activity and more likely related to experimental conditions.
Troubleshooting Steps:
-
Confirm compound integrity and concentration: Ensure the compound has been stored correctly (desiccated at -20°C) and that the final concentration in your assay is accurate.[3] this compound is typically dissolved in DMSO.[3]
-
Optimize assay conditions: Factors such as cell line, receptor expression levels, and the specific agonist being used can all influence the apparent potency of an antagonist.
-
Review literature for similar experimental setups: Compare your protocol with published studies that have successfully used this compound to antagonize the human A3AR.
Q3: What are the known off-target interactions for this compound?
A3: The publicly available pharmacological data for this compound primarily focuses on its high selectivity against other adenosine receptor subtypes. Specifically, it has a high affinity for the human A3AR (Ki = 2.69 nM) and very low affinity for the rat A1 and A2A receptors (Ki > 100 µM).[2][3] This indicates a selectivity of over 37,000-fold for the human A3AR over these two rat adenosine receptor subtypes. There is no readily available, comprehensive screening data detailing its interaction with a wider range of G-protein coupled receptors (GPCRs), kinases, or ion channels.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for various adenosine receptor subtypes.
| Target Receptor | Species | Binding Affinity (Ki) | Reference |
| A3 Adenosine Receptor | Human | 2.69 nM | [2][3][4] |
| A1 Adenosine Receptor | Rat | > 100 µM | [2][3] |
| A2A Adenosine Receptor | Rat | > 100 µM | [2][3] |
| A3 Adenosine Receptor | Rat | Weak affinity (incomplete inhibition) | [1] |
| A3 Adenosine Receptor | Mouse | Weak affinity (incomplete inhibition) | [1] |
Experimental Methodologies
The binding affinity of this compound is typically determined through competitive radioligand binding assays. A detailed, generalized protocol for such an experiment is provided below.
Protocol: Radioligand Binding Assay for A3 Adenosine Receptor
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human A3 adenosine receptor are cultured under standard conditions.
-
Cells are harvested, and a cell membrane preparation is created through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a high-affinity radioligand for the A3AR (e.g., [¹²⁵I]I-AB-MECA).
-
A specific amount of the cell membrane preparation (e.g., 20-40 µg of protein).
-
A range of concentrations of the competing ligand, this compound (or a vehicle control).
-
For non-specific binding determination, a high concentration of a known A3AR antagonist (e.g., 10 µM IB-MECA) is added to a set of wells.
-
-
The total assay volume is brought up with an appropriate binding buffer.
-
-
Incubation and Termination:
-
The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Technical Support Center: Optimizing MRS1334 Incubation Time
Welcome to the technical support center for MRS1334, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (hA3R). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this compound incubation time in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective competitive antagonist of the human adenosine A3 receptor (hA3R). It functions by blocking the binding of agonists to the A3R, thereby inhibiting its downstream signaling pathways. It is important to note that this compound exhibits significant species-specificity, with much lower affinity for rodent A3Rs compared to the human receptor.[1][2] This is a critical consideration when designing experiments.
Q2: What are the key downstream signaling pathways affected by this compound?
By antagonizing the A3R, this compound prevents the G-protein-mediated inhibition of adenylyl cyclase, which would otherwise lead to a decrease in intracellular cyclic AMP (cAMP) levels. Consequently, treatment with this compound can result in maintained or elevated cAMP levels in the presence of an A3R agonist. Additionally, A3R activation can stimulate the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. Therefore, this compound can inhibit these agonist-induced signaling events.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
Based on its high potency for the human A3R (Ki of 2.69 nM), a starting concentration range of 10 nM to 1 µM is commonly used in in-vitro studies. However, the optimal concentration is highly dependent on the cell type, the expression level of A3R, and the specific experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q4: How long should I pre-incubate my cells with this compound before adding an agonist?
For competitive antagonists like this compound, a pre-incubation period is crucial to allow the antagonist to occupy the receptors before the agonist is introduced. A typical pre-incubation time ranges from 15 to 60 minutes. This allows for sufficient time for this compound to reach equilibrium with the A3 receptors. Shorter pre-incubation times may not be sufficient for complete receptor blockade, leading to an underestimation of the antagonist's effect.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound is critical for obtaining reliable and reproducible data. The ideal duration depends on the biological process being investigated.
Issue 1: No observable effect of this compound.
| Possible Cause | Recommended Solution |
| Incubation time is too short. | The biological effect you are measuring may require a longer duration to manifest. For endpoints such as changes in gene expression, protein synthesis, or cell viability, longer incubation times (e.g., 6, 12, 24, or even 48 hours) may be necessary. |
| Suboptimal concentration. | Perform a dose-response experiment to ensure you are using an effective concentration of this compound for your specific cell line and experimental conditions. |
| Low A3R expression. | Verify the expression of the adenosine A3 receptor in your cell line of interest using techniques like qPCR, Western blot, or flow cytometry. |
| Species-specificity. | Confirm that you are using a human cell line or a cell line engineered to express the human A3R, as this compound has significantly lower potency for rodent A3Rs.[1][2] |
Issue 2: High variability between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent pre-incubation time. | Ensure that the pre-incubation time with this compound is consistent across all wells and experiments. Use a multichannel pipette for simultaneous addition of reagents where possible. |
| Cell health and density. | Ensure that cells are healthy, in the exponential growth phase, and seeded at a consistent density. Over-confluent or stressed cells can respond variably. |
| Reagent stability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. |
Experimental Protocols & Data Presentation
The optimal incubation time for this compound is highly dependent on the experimental endpoint. Below are general guidelines and a table summarizing typical incubation times for various assays.
Table 1: Recommended Incubation Times for this compound in Various In-Vitro Assays
| Assay Type | Experimental Endpoint | Typical Incubation Time with this compound | Notes |
| Signaling Pathway Analysis | |||
| cAMP Measurement | Inhibition of agonist-induced cAMP decrease | Pre-incubation: 15-60 min; Agonist stimulation: 10-30 min | The effect on cAMP levels is typically rapid. |
| ERK1/2 Phosphorylation (Western Blot) | Inhibition of agonist-induced ERK1/2 phosphorylation | Pre-incubation: 30-60 min; Agonist stimulation: 5-30 min | Phosphorylation events are often transient. A time-course for agonist stimulation is recommended. |
| Cellular Function Assays | |||
| Chemotaxis/Migration | Inhibition of agonist-induced cell migration | Pre-incubation: 30-60 min; Migration assay: 1-4 hours | The duration of the migration assay itself will be the main determinant of the total incubation time. |
| Mast Cell Degranulation | Inhibition of agonist-induced degranulation | Pre-incubation: 15-30 min; Agonist stimulation: 30-60 min | Degranulation is a rapid process. |
| Long-term Effect Assays | |||
| Cell Viability (e.g., MTT, WST-1) | Assessment of this compound's effect on cell viability | 24, 48, 72 hours | These assays measure metabolic activity over a longer period. |
| Apoptosis (e.g., Annexin V/PI staining) | Induction or inhibition of apoptosis | 12, 24, 48 hours | The timing of apoptosis can vary significantly between cell types and stimuli. |
| Anti-inflammatory Effects (e.g., cytokine release) | Inhibition of inflammatory responses | Pre-incubation: 1-2 hours; Inflammatory stimulus: 6-24 hours | Cytokine production and release occur over several hours. |
Key Experimental Methodologies
cAMP Measurement Assay
-
Cell Seeding: Seed cells in a 96-well plate and culture to 80-90% confluency.
-
Pre-treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Agonist Stimulation: Add an A3R agonist (e.g., Cl-IB-MECA) and incubate for 15 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
Western Blot for ERK1/2 Phosphorylation
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours.
-
Pre-treatment: Pre-incubate cells with this compound or vehicle for 60 minutes.
-
Agonist Stimulation: Stimulate cells with an A3R agonist for a short time course (e.g., 0, 5, 10, 15, 30 minutes).
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Immunoblotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
Visualizing Workflows and Pathways
Adenosine A3 Receptor Signaling Pathway
Caption: Adenosine A3 Receptor (A3R) signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Optimizing this compound Incubation Time
Caption: A logical workflow for optimizing this compound incubation time in cell culture experiments.
Troubleshooting Logic for this compound Experiments
Caption: A decision-making diagram for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Interpreting Unexpected Results with MRS1334
Welcome to the technical support center for MRS1334. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for interpreting experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to antagonize the P2Y13 receptor, but I'm not seeing the expected effect. Why?
This is the most common source of unexpected results. The compound this compound is not a P2Y13 receptor antagonist. Extensive pharmacological data has characterized this compound as a potent and highly selective antagonist of the human Adenosine (B11128) A3 Receptor (A3AR) .[1][2] Any experiment designed with the assumption that this compound targets the P2Y13 receptor will almost certainly yield unexpected or uninterpretable results.
If your experimental goal is to antagonize the P2Y13 receptor, you will need to use a different compound. A known selective antagonist for the P2Y13 receptor is MRS2211.[3][4][5]
Q2: What is the mechanism of action for this compound?
This compound acts as a competitive antagonist at the human Adenosine A3 Receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] Activation of the A3 receptor by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6][7] By binding to the A3 receptor, this compound blocks adenosine from binding and initiating this signaling cascade. The A3 receptor can also couple to other pathways, such as those involving phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), which may vary by cell type.[6][8][9]
Q3: I'm working with mouse/rat cells and this compound is not showing any activity, even at high concentrations. Is the compound faulty?
This is another major source of unexpected results and is likely due to species-specific differences in pharmacology, not a faulty compound. This compound exhibits significant species selectivity. It is highly potent at the human A3 receptor but is reported to be very weak or largely inactive at rat and mouse A3 receptors.[10] Research has shown that at higher concentrations, this compound produces incomplete inhibition of agonist binding to both mouse and rat A3 receptors.[10] Therefore, if you are using rodent-based experimental systems, this compound is not a suitable tool for antagonizing the A3 receptor.
Q4: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the integrity of the compound.
-
Storage of Powder: Store the solid compound at -20°C, desiccated.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO (soluble up to 100 mM). Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[2] A product data sheet suggests that in-solvent storage is stable for up to 6 months at -80°C or 1 month at -20°C.[2]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the binding affinity (Ki) of this compound for various adenosine receptor subtypes, highlighting its high selectivity for the human A3 receptor.
| Receptor Subtype | Species | Ki (nM) | Reference |
| A3 | Human | 2.69 | [1] |
| A1 | Rat | >100,000 | [1] |
| A2A | Rat | >100,000 | [1] |
| A3 | Rat / Mouse | Weak activity / Incomplete inhibition at µM concentrations | [10] |
Ki (Inhibition constant): The concentration of a drug that is required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.
Mandatory Visualizations
Adenosine A3 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Gi-coupled Adenosine A3 Receptor.
General Experimental Workflow for Antagonist Validation
Caption: A typical workflow for characterizing an antagonist in a cell-based functional assay.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree to troubleshoot unexpected experimental results with this compound.
Experimental Protocols
General Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general method to determine the binding affinity (Ki) of this compound for the human A3 receptor expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human Adenosine A3 Receptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a suitable radioligand for the A3 receptor (e.g., [125I]I-AB-MECA). The concentration should be close to its Kd value.
-
Varying concentrations of unlabeled this compound (the competitor). A typical range would span from 10-12 M to 10-5 M.
-
-
Include control wells for:
-
Total Binding: Contains only membranes and radioligand.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-radioactive A3 receptor agonist/antagonist to saturate the receptors.
-
3. Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-90 minutes).
4. Separation and Detection:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to get specific binding.
-
Plot the specific binding as a percentage of the total specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. MRS 1334 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Involvement of P2Y13 receptor in suppression of neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MRS1334 aggregation at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of MRS1334, with a specific focus on potential aggregation at high concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly those related to solubility and potential aggregation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution | - Low solubility in the chosen solvent. - Solvent purity issues. Hygroscopic DMSO can significantly impact solubility.[1] | - Use fresh, anhydrous DMSO. - Employ sonication and gentle warming to aid dissolution.[1][2]- Prepare a fresh stock solution at a slightly lower concentration. |
| Cloudiness or precipitation upon dilution in aqueous buffer | - "Salting out" effect. The compound is significantly less soluble in the aqueous buffer than in the organic stock solvent.- High final concentration. The final concentration in the aqueous buffer exceeds the solubility limit of this compound. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a level that affects the assay (typically <1%).- Incorporate a non-ionic surfactant such as Tween-20 or Triton X-100 (at 0.01-0.1%) in the aqueous buffer to improve solubility. |
| Inconsistent or non-reproducible assay results | - Compound aggregation. At high concentrations, small molecules can form aggregates that can lead to non-specific inhibition or activation in biological assays.- Time-dependent precipitation. The compound may be slowly precipitating out of the assay buffer over the course of the experiment. | - Perform aggregation detection assays such as Dynamic Light Scattering (DLS) or a β-lactamase based counter-screen to confirm the presence of aggregates.- Include a solubility check by centrifuging the final dilution and measuring the concentration of the supernatant.- Lower the working concentration of this compound to a range where it is known to be soluble and monomeric.- Add a decoy protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL to the assay buffer to potentially mitigate the effects of aggregation. |
| Steep dose-response curves | - Compound aggregation. Aggregation can often lead to unusually steep Hill slopes in dose-response curves. | - Suspect aggregation and confirm with the detection methods mentioned above.- Re-test at a lower concentration range and in the presence of a non-ionic detergent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO up to 100 mM.[3] For a concentration of 52 mg/mL (~99.5 mM), ultrasonic and warming may be necessary.[1][2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q2: My experiment requires a high concentration of this compound. How can I avoid potential aggregation?
A2: Working at high concentrations of hydrophobic molecules like this compound can be challenging. To minimize aggregation, consider the following:
-
Careful Solvent Selection: Ensure you are using high-purity, anhydrous DMSO.
-
Solubility Aids: The inclusion of surfactants or co-solvents in your aqueous buffer can help maintain solubility upon dilution.
-
Concentration Optimization: Determine the lowest effective concentration for your experiment to reduce the risk of aggregation.
-
Regular Quality Control: Periodically check for aggregation using the methods described in the experimental protocols section, especially when using newly prepared high-concentration stocks.
Q3: What are the signs of this compound aggregation in my experiment?
A3: Signs of aggregation can include:
-
Visible precipitation or cloudiness in your solutions.
-
Inconsistent and poorly reproducible data.
-
Unusually steep dose-response curves.
-
Non-specific effects across different assays.
Q4: How does this compound exert its biological effect?
A4: this compound is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR).[1][3] The A3AR is a G protein-coupled receptor (GPCR). When an agonist binds, the receptor typically couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A3AR activation can also stimulate the phospholipase C (PLC) pathway. As an antagonist, this compound blocks these downstream signaling events initiated by A3AR agonists.
Quantitative Data
Table 1: Solubility and Molecular Properties of this compound
| Property | Value | Source |
| Molecular Weight | 522.56 g/mol | [3][4] |
| Molecular Formula | C31H26N2O6 | [3] |
| Solubility in DMSO | Up to 100 mM | [3] |
| Solubility in DMSO (with assistance) | 52 mg/mL (99.51 mM) with ultrasonic and warming | [1][2] |
| Purity | ≥98% | [3][4] |
Table 2: Binding Affinity of this compound
| Receptor | Ki | Source |
| Human A3 | 2.69 nM | [1][3] |
| Rat A1 | >100 nM | [1][2] |
| Rat A2A | >100 nM | [1][2] |
Experimental Protocols
Protocol 1: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius of particles in a solution of this compound, identifying the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the final assay buffer. It is recommended to test concentrations at and above the intended experimental concentration.
-
Include a "buffer only" control.
-
Filter all buffers and final solutions through a 0.22 µm filter to remove dust and other contaminants.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement temperature to the temperature of your planned experiment.
-
-
Data Acquisition:
-
Carefully transfer the prepared samples to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
Monomeric small molecules should not be detectable by DLS. The presence of particles with a hydrodynamic radius greater than a few nanometers is indicative of aggregation.
-
Protocol 2: β-Lactamase-Based Counter-Screen for Aggregation
Objective: To functionally test for non-specific inhibition caused by this compound aggregation using a well-characterized enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of AmpC β-lactamase in assay buffer.
-
Prepare a solution of the chromogenic substrate, nitrocefin (B1678963).
-
Prepare two sets of this compound dilutions in the assay buffer: one with and one without 0.01% Triton X-100.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions (with and without detergent).
-
Add the AmpC β-lactamase solution to all wells and incubate for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 490 nm in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each concentration of this compound, with and without detergent.
-
If this compound inhibits the enzyme, but this inhibition is significantly reduced or eliminated in the presence of Triton X-100, it is a strong indication that the inhibition is due to aggregation.
-
Visualizations
Caption: A3 Adenosine Receptor (A3AR) signaling pathway antagonism by this compound.
Caption: Workflow for troubleshooting suspected this compound aggregation.
References
- 1. Comparative inhibitory effects of dihydropyridines on platelet aggregation, calcium uptake and cyclic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling MRS1334
Technical Support Center: MRS1334
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective antagonist for the human adenosine (B11128) A3 receptor (A3AR).[1][2][3] It is a valuable tool for studying the physiological and pathological roles of the A3AR. Additionally, this compound contains an alkyne group, making it suitable for use as a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1]
Q2: What are the primary applications of this compound?
A2: The primary applications of this compound include:
-
Pharmacological Research: Investigating the role of the adenosine A3 receptor in various biological processes and disease models.
-
Drug Development: Serving as a reference compound in the development of novel A3AR antagonists.
-
Bioconjugation: Acting as a building block in click chemistry to link molecules together.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for detailed storage guidelines.
Q4: How should I prepare stock solutions of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve the powdered compound in high-purity, anhydrous DMSO. It may be necessary to use sonication and gentle warming to achieve complete dissolution.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to avoid introducing water, which can affect solubility.
Q5: What is the stability of this compound in stock solutions?
A5: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For detailed information on the stability of stock solutions at different temperatures, please see the storage table below.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
-
Possible Cause: The concentration of the intended stock solution may be too high.
-
Solution: Try preparing a more dilute stock solution.
-
-
Possible Cause: The DMSO may have absorbed moisture from the air.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Possible Cause: Insufficient energy to break the crystal lattice of the solid.
-
Solution: Gently warm the solution in a water bath (e.g., 37°C) and use a bath sonicator to aid dissolution.
-
-
Possible Cause: The compound may have precipitated out of solution.
-
Solution: Visually inspect the solution for any particulate matter. If precipitation has occurred, try the warming and sonication steps again.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution: Ensure that the compound and its stock solutions are stored according to the recommended guidelines. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variability in cell-based assays.
-
Solution: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency.
-
-
Possible Cause: Pipetting errors, especially with viscous DMSO stock solutions.
-
Solution: Calibrate pipettes regularly and consider using reverse pipetting for accurate dispensing of DMSO solutions.
-
-
Possible Cause: The observed effect is due to an off-target interaction.
-
Solution: Use appropriate controls, including a cell line that does not express the A3 adenosine receptor, to test for off-target effects.
-
-
Possible Cause: For antagonist assays, the concentration of the agonist used is not optimal.
-
Solution: Use a concentration of the A3AR agonist that is at or near its EC80 to ensure a robust assay window for detecting antagonism.[4]
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 522.55 g/mol | [1] |
| Formula | C31H26N2O6 | [3] |
| CAS Number | 192053-05-7 | [3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Ki for human A3AR | 2.69 nM | [1] |
| Ki for rat A1AR | >100 nM | [1] |
| Ki for rat A2AAR | >100 nM | [1] |
| Storage Condition | Form | Duration | Reference |
| -20°C | Powder | 3 years | [1] |
| -20°C | In Solvent | 1 month | [1] |
| -80°C | In Solvent | 6 months | [1] |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay for A3AR Antagonism
This protocol outlines a general procedure to assess the ability of this compound to antagonize the effects of an A3AR agonist on intracellular cyclic AMP (cAMP) levels in cells expressing the human A3 adenosine receptor.
Methodology:
-
Cell Culture: Plate cells expressing the human A3AR in a 96-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Antagonist Pre-incubation: Pre-incubate the cells with the various concentrations of this compound for a predetermined time (e.g., 15-30 minutes).[5][6]
-
Agonist Stimulation: Add a fixed concentration of a known A3AR agonist (e.g., Cl-IB-MECA) to all wells, except for the negative control wells. A concentration around the EC80 of the agonist is typically used.[4]
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[4][7]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value of this compound.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for using this compound (an alkyne-containing molecule) in a click chemistry reaction with an azide-containing molecule.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4) in water.
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This should be made fresh.
-
Prepare a stock solution of a copper-chelating ligand, such as THPTA, in water.[8][9][10]
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-containing molecule and this compound in the desired molar ratio in an appropriate reaction buffer.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8][10]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The reaction can be protected from light.
-
-
Purification:
-
Purify the resulting triazole product using an appropriate method, such as ethanol (B145695) precipitation or chromatography.
-
Mandatory Visualization
Caption: Adenosine A3 Receptor Signaling Pathway with this compound.
Caption: General experimental workflow for an A3AR antagonist assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to A3AR Antagonism: MRS1334 vs. MRS1523
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing our understanding of cellular signaling and for the discovery of new therapeutic agents. This guide provides a detailed, objective comparison of two widely used antagonists for the A3 adenosine (B11128) receptor (A3AR): MRS1334 and MRS1523. This comparison is supported by experimental data on their binding affinity, selectivity, and functional antagonism, supplemented with detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to A3AR and its Antagonists
The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function. Its activation by the endogenous ligand adenosine typically leads to the inhibition of adenylyl cyclase through a Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. The development of selective A3AR antagonists is a key area of research for potential therapeutic interventions in various diseases. This compound and MRS1523 are two such antagonists that have been instrumental in characterizing the roles of the A3AR.
Quantitative Comparison of this compound and MRS1523
The following tables summarize the key quantitative parameters for this compound and MRS1523, providing a clear comparison of their performance as A3AR antagonists.
Table 1: Binding Affinity (Ki) of this compound and MRS1523 at A3 Adenosine Receptors
| Compound | Species | Receptor | Ki (nM) | Reference |
| This compound | Human | A3AR | 2.69 | [1][2] |
| Rat | A3AR | 3850 | [3] | |
| Mouse | A3AR | Incomplete Inhibition | [3] | |
| MRS1523 | Human | A3AR | 18.9 - 43.9 | [3][4][5] |
| Rat | A3AR | 113 - 216 | [3][4][5] | |
| Mouse | A3AR | 349 | [3] |
Table 2: Selectivity of this compound and MRS1523 for A3AR over other Adenosine Receptor Subtypes
| Compound | Species | Receptor | Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |
| This compound | Rat | A1AR | >100,000 | >37,174 | >37,174 | [1][2] |
| Rat | A2AAR | >100,000 | [1][2] | |||
| MRS1523 | Rat | A1AR | 15,600 | 138 | 18 | [4][5] |
| Rat | A2AAR | 2,050 | [4][5] |
Note on Species-Dependent Activity: A crucial finding from comparative studies is the significant species-dependent variation in the activity of these antagonists. Notably, this compound demonstrates high potency at the human A3AR but exhibits markedly reduced affinity and even incomplete inhibition at rodent A3ARs.[3] In contrast, MRS1523, while also more potent at the human receptor, retains significant affinity for both rat and mouse A3ARs, making it a more suitable tool for cross-species studies.[3]
Functional Antagonism
While direct side-by-side functional comparisons in the same study are limited, available data indicates that both compounds act as competitive antagonists at the A3AR. Functional antagonism is typically assessed by measuring the ability of the antagonist to block agonist-induced inhibition of cAMP production. For instance, MRS1523 has been shown to antagonize the effect of A3AR agonists in functional assays.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methods discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound and MRS1523.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the A3AR.
1. Membrane Preparation:
-
Culture cells stably expressing the human, rat, or mouse A3AR (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled antagonist (this compound or MRS1523).
-
A fixed concentration of the radioligand, typically [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]I-AB-MECA), at a concentration close to its Kd.[1][7][8]
-
Cell membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A3AR agonist (e.g., 100 µM NECA).[7]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of this compound and MRS1523 by measuring their ability to block agonist-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture cells stably expressing the A3AR (e.g., CHO or HEK293 cells) in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well assay plate and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound or MRS1523) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA or NECA) in the presence of forskolin (an adenylyl cyclase activator) to all wells except the negative control. The agonist concentration is typically at its EC80 to ensure a robust response.
-
Incubate for a further 15-30 minutes at 37°C.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA) technologies.[10][11][12][13]
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC50 value of the antagonist.
-
The antagonist's potency can also be expressed as a Kb value, calculated using the Schild equation if a competitive mechanism is confirmed.
Conclusion
Both this compound and MRS1523 are valuable pharmacological tools for the study of the A3 adenosine receptor. However, their utility is highly dependent on the experimental context, particularly the species being investigated.
-
This compound is a highly potent and selective antagonist for the human A3AR . Its significantly lower affinity for rodent A3ARs makes it less suitable for preclinical studies in these models that aim to translate findings to human physiology.
-
MRS1523 demonstrates a broader species cross-reactivity, with significant affinity for human, rat, and mouse A3ARs.[3] This makes it a more versatile tool for studies that involve both in vitro characterization on human receptors and in vivo validation in rodent models.
Researchers should carefully consider the species-specific pharmacological profiles of these antagonists when designing experiments and interpreting results. The choice between this compound and MRS1523 will ultimately depend on the specific research question and the experimental systems employed. This guide provides the necessary data and protocols to make an informed decision and to conduct rigorous and reproducible research in the field of adenosine receptor pharmacology.
References
- 1. Extrahelical Binding Site for a 1H-Imidazo[4,5-c]quinolin-4-amine A3 Adenosine Receptor Positive Allosteric Modulator on Helix 8 and Distal Portions of Transmembrane Domains 1 and 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine, a high affinity radioligand for the rat A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
A Comparative Selectivity Analysis of A3 Adenosine Receptor Antagonists: MRS1334 vs. PSB-11
For Immediate Release
In the landscape of adenosine (B11128) receptor research, the development of selective antagonists for the A3 adenosine receptor (A3AR) is of significant interest for therapeutic applications in inflammatory diseases, cancer, and glaucoma. Among the numerous compounds synthesized, MRS1334 and PSB-11 have emerged as potent A3AR antagonists. This guide provides a detailed comparison of the selectivity profiles of this compound and PSB-11, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and PSB-11 are potent antagonists of the human A3 adenosine receptor. However, their selectivity profiles across other human adenosine receptor subtypes (A1, A2A, and A2B) differ. This comparison reveals that while both compounds exhibit high affinity for the A3AR, the degree of selectivity varies, which is a critical consideration for in vitro and in vivo experimental design.
Structural Overview
This compound belongs to the 1,4-dihydropyridine (B1200194) class of compounds, while PSB-11 is a derivative of imidazo[2,1-i]purin-5-one. Their distinct chemical scaffolds contribute to their differing pharmacological properties.
Figure 1: Chemical Structures
-
This compound: 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl 5-[(4-nitrophenyl)methyl] ester
-
PSB-11: (R)-8-Ethyl-4-methyl-2-phenyl-7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-one
Comparative Selectivity Data
| Compound | Target Receptor | Ki (nM) | Reference |
| This compound | Human A3AR | 2.69 | [1][2][3] |
| Rat A1AR | >100,000 | [1][2][3] | |
| Rat A2AAR | >100,000 | [1][2][3] | |
| PSB-11 | Human A3AR | 2.3 | |
| Human A1AR | 4,100 | ||
| Human A2AAR | 3,300 | ||
| Rat A1AR | >10,000 | ||
| Rat A2AAR | >10,000 | ||
| Mouse A2BAR | >10,000 |
Note: A comprehensive selectivity profile for both compounds against all human adenosine receptor subtypes (A1, A2A, A2B, A3) from a single, unified study would be beneficial for a definitive comparison.
Based on the available data, both this compound and PSB-11 are highly potent antagonists at the human A3AR with Ki values in the low nanomolar range. PSB-11 has been shown to have over 1000-fold selectivity for the human A3AR over human A1 and A2A receptors. The selectivity of this compound against human A1, A2A, and A2B receptors requires further direct comparative studies.
Signaling Pathways of the A3 Adenosine Receptor
Activation of the A3 adenosine receptor, a Gi/o protein-coupled receptor, initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the functional consequences of receptor antagonism by compounds like this compound and PSB-11.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Protocols
The determination of binding affinities (Ki values) is typically performed using competitive radioligand binding assays. Below is a generalized protocol for such an assay for the human A3 adenosine receptor.
Radioligand Binding Assay for Human A3 Adenosine Receptor
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human A3 adenosine receptor.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
A range of concentrations of the unlabeled antagonist (this compound or PSB-11).
-
A fixed concentration of a suitable radioligand for the A3AR (e.g., [125I]I-AB-MECA).
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Both this compound and PSB-11 are valuable pharmacological tools for studying the A3 adenosine receptor, demonstrating high potency. The choice between these antagonists may depend on the required level of selectivity against other adenosine receptor subtypes. For studies demanding high selectivity against A1 and A2A receptors, PSB-11 has demonstrated a favorable profile. Further comprehensive and direct comparative studies are warranted to fully elucidate the selectivity profile of this compound against all human adenosine receptor subtypes. Researchers should carefully consider the available data and the specific requirements of their experimental system when selecting an A3AR antagonist.
References
- 1. Adenosine Receptors as a Biological Pathway for the Anti-Inflammatory and Beneficial Effects of Low Frequency Low Energy Pulsed Electromagnetic Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
Validating MRS1334: A Comparative Guide to A3 Adenosine Receptor Antagonists
For researchers and drug development professionals, rigorous validation of antagonist activity is paramount. This guide provides a comprehensive comparison of MRS1334, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR), with other commercially available alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathway and experimental workflows.
Comparative Analysis of A3AR Antagonists
This compound distinguishes itself as a highly potent and selective antagonist of the human A3 adenosine receptor.[1] The following table summarizes the binding affinities (Ki values) of this compound and other common A3AR antagonists across different species. Lower Ki values indicate higher binding affinity.
| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) | Selectivity Notes |
| This compound | 2.69[1] | >100,000[1] | Incomplete inhibition[2] | Highly selective for human A3AR over rat A1 and A2A receptors.[1] |
| DPTN | 1.65[2] | 8.53[2] | 9.61[2] | Potent across human, rat, and mouse. |
| MRS1523 | 43.9[2] | 216[2] | 349[2] | Commonly used for mouse and rat studies. |
| MRE3008F20 | 1.8 | Largely inactive[2] | Largely inactive[2] | Potent for human A3AR. |
| PSB-11 | - | Largely inactive[2] | 6,360[2] | Primarily used in human receptor studies. |
| VUF5574 | 4.03 | Largely inactive[2] | Largely inactive[2] | Potent for human A3AR. |
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins. Activation of the A3AR by an agonist, such as adenosine, initiates a cascade of intracellular events. The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These signaling events can also modulate the activity of mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols for Antagonist Validation
The validation of this compound's antagonist activity typically involves two key in vitro assays: a radioligand binding assay to determine its affinity for the receptor and a functional assay, such as a cAMP assay, to measure its ability to block agonist-induced signaling.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human A3AR (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).
-
Non-labeled competitor: this compound and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing A3AR in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).
-
Competition Binding: Add increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Radioligand Addition: Add a constant concentration of the radioligand (e.g., [¹²⁵I]I-AB-MECA) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Washing: Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human A3AR (e.g., CHO-K1 cells).
-
A3AR agonist (e.g., NECA or IB-MECA).
-
This compound and other test antagonists.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Seeding: Seed cells expressing A3AR into a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC₈₀ concentration) in the presence of forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the radioligand binding assay and the cAMP functional assay.
References
A Comparative Guide to Controls for MRS1334 Experiments in Adenosine A3 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential positive and negative controls for experiments involving MRS1334, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR). The appropriate use of these controls is critical for the accurate interpretation of experimental data and for delineating the specific effects of this compound on A3AR-mediated signaling pathways. This document outlines key experimental protocols, presents comparative data for selected control compounds, and includes visualizations to clarify signaling pathways and experimental workflows.
Introduction to this compound
This compound is a highly selective antagonist for the human A3 adenosine receptor, demonstrating a Ki value of 2.69 nM.[1][2][3] Its selectivity is a key feature, with significantly lower affinity for the A1 and A2A adenosine receptor subtypes (Ki > 100 µM for rat A1 and A2A receptors).[2] This makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the A3AR.
Positive and Negative Controls: A Comparative Analysis
The selection of appropriate positive and negative controls is fundamental to the design of robust experiments.
-
Positive Controls are used to confirm that the experimental system is functioning correctly and is capable of producing the expected biological response. In the context of this compound experiments, potent and selective A3AR agonists serve as ideal positive controls.
-
Negative Controls are crucial for demonstrating the specificity of the observed effects. This can be achieved by using compounds that are inactive at the A3AR or by employing selective agonists for other adenosine receptor subtypes to show that the effect is specific to A3AR blockade by this compound.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and recommended control compounds for the human adenosine A3 receptor.
| Compound | Type | Target Receptor(s) | Ki (nM) - Human A3AR | EC50/IC50 (nM) - Human A3AR | Citation(s) |
| This compound | Antagonist | A3AR | 2.69 | - | [1][2][3] |
| Cl-IB-MECA | Agonist | A3AR | 0.33 | EC50: 1.2 - 32.28 | [4][5][6][7] |
| IB-MECA | Agonist | A3AR | 1.1 | - | [8][9] |
| CPA (N6-Cyclopentyladenosine) | Agonist | A1AR | >1000 | - | [10] |
| CGS 21680 | Agonist | A2AAR | >1000 | - | [10] |
Key Experimental Protocols
Detailed methodologies for foundational assays in A3AR research are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the A3AR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell membranes expressing the human A3AR.
-
Radioligand (e.g., [125I]I-AB-MECA).
-
This compound and control compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a dilution series of this compound and control compounds.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled compound (this compound or controls).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.[11][12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[12][13]
-
Wash the filters with ice-cold assay buffer.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3AR ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[11]
cAMP Accumulation Assay (Functional)
This assay measures the functional consequence of A3AR activation and its inhibition by this compound. The A3AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][15][16]
Objective: To determine the functional antagonist activity of this compound.
Materials:
-
Cells expressing the human A3AR (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
A3AR agonist (e.g., Cl-IB-MECA) as a positive control.[5]
-
This compound.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and buffers.
Protocol:
-
Seed the cells in a 96-well plate and grow to an appropriate confluency.[17]
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes).[18]
-
Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the A3AR agonist measurable.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[19]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is a measure of its antagonist activity.
-
Data are plotted as a concentration-response curve to determine the IC50 of this compound.
Mandatory Visualizations
Adenosine A3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Adenosine A3 Receptor (A3AR). Activation of this Gi-coupled receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound, as an antagonist, blocks this pathway by preventing agonist binding.
Experimental Workflow for a Competitive Binding Assay
This diagram outlines the logical steps involved in performing a competitive radioligand binding assay to determine the affinity of this compound for the A3AR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 1334 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Differential effects of selective adenosine A1 and A2A receptor agonists on dopamine receptor agonist-induced behavioural responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
MRS1334: A Comparative Guide to its Adenosine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of MRS1334 with other human adenosine (B11128) receptors. This compound is a well-established antagonist for the human adenosine A3 receptor. Understanding its selectivity is crucial for the design and interpretation of experiments in pharmacology and drug development.
Quantitative Analysis of Binding Affinities
| Receptor Subtype | Species | Binding Affinity (Ki) |
| A3 | Human | 2.69 nM [1][2][3] |
| A1 | Rat | >100,000 nM[1][2][3] |
| A2A | Rat | >100,000 nM[1][2][3] |
| A2B | Human | Data not available |
Note: The significant difference in binding affinity between the human A3 receptor and the rat A1 and A2A receptors underscores the high selectivity of this compound. However, researchers should exercise caution when extrapolating these findings to human A1 and A2A receptors due to potential species-specific variations in receptor pharmacology.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Competition Binding Assay for Adenosine Receptors
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human adenosine receptor subtypes (A1, A2A, or A3) are cultured to ~80-90% confluency.
-
Cells are harvested and washed with a phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or polytron homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer, and the total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand for the receptor subtype being tested:
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the wells.
-
A set of wells containing a high concentration of a non-specific ligand (e.g., theophylline) is used to determine non-specific binding.
-
The reaction is initiated by adding the cell membrane preparation to the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a non-linear regression analysis to fit a one-site competition binding curve.
-
The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki (binding affinity) of the competitor is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the selectivity profile of this compound and a typical experimental workflow for determining binding affinity.
Caption: Binding affinity profile of this compound for adenosine receptor subtypes.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Adenosine A3 Receptor Antagonist, HL3501, Has Therapeutic Potential in Preclinical Liver and Renal Fibrosis Models | In Vivo [iv.iiarjournals.org]
- 3. Potent and selective A3 adenosine receptor antagonists bearing aminoesters as heterobifunctional moieties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MRS1334: A Comparative Guide for A3 Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS1334 with other A3 adenosine (B11128) receptor (A3AR) antagonists, supported by experimental data. The A3 adenosine receptor, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions including inflammatory diseases, glaucoma, and cancer. The selection of an appropriate antagonist is critical for both basic research and drug development. This document aims to facilitate this selection by highlighting the distinct advantages and disadvantages of this compound in relation to other available antagonists.
Executive Summary
This compound is a potent and highly selective antagonist for the human A3 adenosine receptor.[1] Its primary advantage lies in its exceptional affinity and selectivity for the human A3AR isoform, making it an invaluable tool for in vitro studies involving human cells and tissues. However, a significant limitation of this compound is its markedly reduced potency and incomplete antagonist activity at rodent A3ARs, which complicates its use in preclinical in vivo models. This guide will delve into the specifics of these characteristics, offering a comparative analysis with other notable A3AR antagonists such as MRS1523 and DPTN, which exhibit better cross-species activity.
Comparative Analysis of A3AR Antagonists
The primary advantage of this compound is its sub-nanomolar potency and high selectivity for the human A3AR. This makes it an excellent choice for experiments aiming to specifically block A3AR signaling in human-derived samples. Conversely, its poor activity in rodents is a significant drawback for preclinical studies that rely on mouse or rat models.
Other antagonists have been developed to address this species specificity issue. MRS1523, for instance, is a selective antagonist for both rat and human A3 receptors.[2] DPTN has emerged as a potent A3AR antagonist across human, mouse, and rat species, making it a suitable candidate for translational research.[3][4][5] However, these alternatives may not match the high potency of this compound at the human receptor.
The choice of antagonist, therefore, depends heavily on the specific research question and experimental model. For studies focused exclusively on human A3AR, this compound remains a superior choice due to its high affinity. For in vivo studies in rodents, MRS1523 or DPTN would be more appropriate.
Data Presentation
The following tables summarize the quantitative data on the binding affinities (Ki values) of this compound and other selected A3AR antagonists.
Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at Human Adenosine Receptors
| Antagonist | A3AR | A1AR | A2AAR | A2BAR |
| This compound | 2.69 | >100,000 (rat) | >100,000 (rat) | - |
| MRS1523 | 43.9 | - | - | - |
| DPTN | 1.65 | 162 | 121 | 230 |
| MRS1191 | 31 | - | - | - |
| MRS1220 | 0.65 | - | - | - |
Data compiled from multiple sources.[1][2][3][4][5] Note the high Ki value for this compound at rat A1AR and A2AAR, indicating high selectivity.
Table 2: Cross-Species Binding Affinity (Ki, nM) at the A3 Adenosine Receptor
| Antagonist | Human | Mouse | Rat |
| This compound | 2.69 | Incomplete Inhibition | Incomplete Inhibition |
| MRS1523 | 43.9 | 349 | 216 |
| DPTN | 1.65 | 9.61 | 8.53 |
| MRS1191 | 31 | Incomplete Inhibition | 1,420 |
Data compiled from multiple sources.[3][4] This table highlights the species-dependent activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of A3AR antagonists.
Materials:
-
Cell membranes expressing the target A3 adenosine receptor (human, rat, or mouse).
-
Radioligand (e.g., [125I]I-AB-MECA).
-
Test antagonists (e.g., this compound, MRS1523, DPTN).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the A3AR in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand, and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A3AR activation.
Objective: To determine the functional potency of A3AR antagonists.
Materials:
-
Whole cells expressing the A3AR (e.g., CHO or HEK293 cells).
-
A3AR agonist (e.g., Cl-IB-MECA).
-
Test antagonists.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Cell culture medium.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist in the presence of forskolin to stimulate adenylyl cyclase and subsequently inhibit cAMP production via A3AR activation.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50). This value can be used to calculate the antagonist's potency (pA2 or KB).
Visualizations
The following diagrams illustrate key concepts related to A3AR signaling and experimental workflows.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Navigating Preclinical A3 Adenosine Receptor Research: A Comparative Guide to MRS1334 and Its Alternatives
For researchers, scientists, and drug development professionals engaged in preclinical studies involving the A3 adenosine (B11128) receptor (A3AR), the choice of a selective antagonist is critical. While MRS1334 has been widely recognized for its high potency and selectivity for the human A3AR, its utility in common preclinical models is significantly hampered by its poor activity at rodent receptors. This guide provides a comprehensive comparison of this compound with more suitable alternatives, DPTN and MRS1523, supported by experimental data and detailed protocols to inform the selection of the most appropriate pharmacological tools for in vivo research.
The Challenge of Species Selectivity in A3AR Antagonism
The A3 adenosine receptor is a G protein-coupled receptor implicated in a range of physiological and pathological processes, making it an attractive target for therapeutic intervention. This compound emerged as a potent antagonist with a high affinity for the human A3AR (Ki = 2.69 nM).[1][2][3] However, a significant limitation arises from its species-dependent activity. Preclinical research has demonstrated that this compound exhibits incomplete inhibition and weak antagonism at mouse and rat A3ARs, even at micromolar concentrations.[4] This poor cross-reactivity renders it largely unsuitable for in vivo studies in these commonly used preclinical models, potentially leading to misleading or inconclusive results.
Promising Alternatives for Rodent-Based Preclinical Research: DPTN and MRS1523
To address the limitations of this compound, researchers have identified and characterized alternative A3AR antagonists with improved cross-species activity. Among these, DPTN and MRS1523 have emerged as valuable tools for preclinical investigations in rodent models.
-
DPTN has been shown to be a potent antagonist at human, mouse, and rat A3ARs, making it a suitable candidate for translational research.[1][4]
-
MRS1523 is another selective A3AR antagonist that demonstrates significant activity at both human and rat receptors, and it has been successfully used in in vivo rodent studies to probe A3AR function.[5][6][7]
Quantitative Comparison of A3AR Antagonist Performance
The following tables summarize the binding affinities (Ki values) of this compound, DPTN, and MRS1523 for various adenosine receptor subtypes across different species. This data provides a clear quantitative comparison of their potency and selectivity.
Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at the A3 Adenosine Receptor
| Compound | Human A3AR | Mouse A3AR | Rat A3AR |
| This compound | 2.69[1][2][3] | Incomplete Inhibition[4] | Incomplete Inhibition[4] |
| DPTN | 1.65[4] | 9.61[4] | 8.53[4] |
| MRS1523 | 18.9[5][7] | 349[4] | 113[5][7] |
Table 2: Selectivity Profile (Ki, nM) of A3AR Antagonists at Other Adenosine Receptor Subtypes
| Compound | Species | A1 Receptor | A2A Receptor | A2B Receptor |
| This compound | Rat | >100,000[1][2][3] | >100,000[1][2][3] | Not Reported |
| DPTN | Human | 162[4] | 121[4] | 230[4] |
| Mouse | 411[4] | 830[4] | 189[4] | |
| Rat | 333[4] | 1147[4] | 163[4] | |
| MRS1523 | Rat | >15,820 | 2,034 | Not Reported |
Key Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for two key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the Ki of this compound, DPTN, and MRS1523 at human, mouse, and rat A3 adenosine receptors.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the respective A3 adenosine receptor.
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).
-
Non-specific binding control: 100 µM NECA (a non-selective adenosine receptor agonist).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, DPTN, MRS1523).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([¹²⁵I]I-AB-MECA) at a final concentration of ~0.5 nM, and 50 µL of the test compound dilution or buffer (for total binding) or 100 µM NECA (for non-specific binding).
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a second messenger involved in A3AR signaling.
Objective: To determine the antagonist activity of this compound, DPTN, and MRS1523 by measuring their ability to block agonist-induced inhibition of cAMP accumulation.
Materials:
-
HEK-293 cells stably expressing the respective A3 adenosine receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
NECA (a non-selective adenosine receptor agonist).
-
Test compounds (this compound, DPTN, MRS1523).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the antagonist (this compound, DPTN, or MRS1523) for 20-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of a range of concentrations of the agonist (NECA) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Generate dose-response curves for the agonist in the absence and presence of the antagonist.
-
Determine the potency of the antagonist by analyzing the rightward shift of the agonist dose-response curve.
Visualizing the A3 Adenosine Receptor Signaling Pathway and Experimental Workflow
To further aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A3AR Antagonist Characterization.
Conclusion and Recommendations
The selection of an appropriate A3AR antagonist is paramount for the success of preclinical studies. While this compound is a valuable tool for investigating the human A3AR in vitro, its significant species selectivity renders it unsuitable for in vivo studies in rodents. For researchers conducting preclinical research in mouse or rat models, DPTN and MRS1523 represent superior alternatives with demonstrated antagonist activity at rodent A3ARs. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to make informed decisions and design robust preclinical experiments to advance our understanding of A3AR biology and its therapeutic potential.
References
- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
A Comparative Analysis of A3 Adenosine Receptor Antagonists: MRS1334 vs. DPTN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent A3 adenosine (B11128) receptor (A3AR) antagonists: MRS1334 and DPTN. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool for their specific in vitro and in vivo studies.
Introduction
The A3 adenosine receptor is a G protein-coupled receptor that has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, glaucoma, and cancer.[1][2] Antagonists of this receptor are crucial pharmacological tools for elucidating its physiological and pathological roles. This compound has been widely recognized as a potent and highly selective antagonist for the human A3AR.[3][4][5][6] More recently, DPTN has been characterized as a potent A3AR antagonist with a broader species cross-reactivity, addressing some of the limitations of existing antagonists.[1][2] This guide offers a head-to-head comparison of their performance based on available experimental data.
Quantitative Performance Comparison
The following tables summarize the binding affinities (Ki values) of this compound and DPTN for various adenosine receptor subtypes across different species. This data is essential for understanding the potency and selectivity of each compound.
Table 1: Binding Affinity (Ki, nM) of this compound at Adenosine Receptors
| Species | A3 Receptor | A1 Receptor | A2A Receptor |
| Human | 2.69[3][4][5] | >100,000 (rat)[4][5] | >100,000 (rat)[4][5] |
| Mouse | Incomplete Inhibition[1][2] | - | - |
| Rat | 3,850[1] | >100,000[4][5] | >100,000[4][5] |
Table 2: Binding Affinity (Ki, nM) of DPTN at Adenosine Receptors [1][2]
| Species | A3 Receptor | A1 Receptor | A2A Receptor | A2B Receptor |
| Human | 1.65 | 162 | 121 | 230 |
| Mouse | 9.61 | 411 | 830 | 189 |
| Rat | 8.53 | 333 | 1,147 | 163 |
Mechanism of Action and Signaling Pathway
Both this compound and DPTN are competitive antagonists of the A3 adenosine receptor. They exert their effects by binding to the A3AR and preventing the endogenous agonist, adenosine, from binding and activating the receptor. The A3AR is primarily coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound and DPTN prevent the downstream signaling cascade initiated by A3AR activation.
The following diagram illustrates the generalized signaling pathway of A3AR and the point of intervention for antagonists like this compound and DPTN.
Caption: A3AR signaling and antagonist intervention.
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies:
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of this compound and DPTN to displace a radiolabeled ligand from the A3 adenosine receptor.
General Protocol:
-
Membrane Preparation: HEK293 cells expressing the recombinant human, mouse, or rat A3AR are cultured and harvested. The cell membranes containing the receptors are then isolated through centrifugation.[1]
-
Binding Reaction: A constant concentration of a high-affinity radioligand for the A3AR (e.g., [¹²⁵I]I-AB-MECA) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled antagonist (this compound or DPTN).[1][2]
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.[1]
The following workflow diagram illustrates the key steps in a radioligand binding assay.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. rndsystems.com [rndsystems.com]
- 6. MRS 1334 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
Confirming A3 Adenosine Receptor Blockade by MRS1334: A Comparative Guide
For researchers engaged in the study of purinergic signaling, particularly the role of the A3 adenosine (B11128) receptor (A3AR), the selective antagonist MRS1334 is a critical pharmacological tool. This guide provides a comprehensive overview of the experimental methods required to confirm and characterize the blockade of A3AR by this compound. We present a comparative analysis of this compound against other common A3AR antagonists, detailed experimental protocols, and visual workflows to ensure robust and reproducible findings.
Comparative Analysis of A3AR Antagonists
This compound is a potent and highly selective antagonist for the human A3AR. However, its efficacy can vary across species, a crucial consideration for experimental design. The following table summarizes the binding affinities (Ki values) of this compound and other commonly used A3AR antagonists across human, rat, and mouse adenosine receptor subtypes. This data highlights the importance of selecting an antagonist with the appropriate species selectivity for your research model.
| Compound | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) |
| This compound | 2.69[1] | >100,000 | >100,000 | Incomplete Inhibition | Incomplete Inhibition |
| MRS1220 | 0.65[2] | >10,000 | >10,000 | Largely Inactive | Largely Inactive |
| MRS1523 | 43.9[3] | >10,000 | >10,000 | 216[3] | 349[3] |
| MRE 3008F20 | 0.80[1][4] | 1035 | 132 | >10,000[1][4] | Largely Inactive |
| VUF5574 | - | - | - | Largely Inactive | Largely Inactive |
| PSB-10 | - | - | - | Largely Inactive | Largely Inactive |
| PSB-11 | - | - | - | Largely Inactive | Largely Inactive |
| DPTN | 1.65[3] | 162 | 121 | 8.53[3] | 9.61[3] |
Experimental Protocols for Confirming A3AR Blockade
To rigorously confirm A3AR blockade by this compound, a combination of binding and functional assays is recommended. Below are detailed protocols for key experiments.
Radioligand Competition Binding Assay
This assay directly measures the ability of this compound to displace a radiolabeled ligand from the A3AR, allowing for the determination of its binding affinity (Ki).
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human A3AR.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 or CHO-K1 cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (an A3AR agonist) or a suitable antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist (e.g., NECA) or antagonist.
-
This compound: A stock solution of known concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[5]
-
Filtration Apparatus: 96-well harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 or CHO-K1 cells expressing the human A3AR.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.[6]
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Total Binding wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding wells: Add membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled A3AR ligand.
-
Competition wells: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A3AR activation.
Objective: To determine the functional antagonism of this compound at the A3AR.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing the human A3AR.
-
A3AR Agonist: A selective A3AR agonist such as Cl-IB-MECA or NECA.
-
This compound: A stock solution of known concentration.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., TR-FRET, ELISA, or AlphaScreen based).
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Seeding:
-
Seed the A3AR-expressing cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Pre-treatment with Antagonist:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) in the presence of forskolin and IBMX to all wells except the basal control.
-
Incubate for an additional period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 of this compound for the inhibition of the agonist effect.
-
Perform a Schild analysis to determine the pA2 value, which provides an estimate of the antagonist's affinity (KB).[8][9][10][11][12] This involves constructing full agonist dose-response curves in the presence of several fixed concentrations of this compound.
-
Downstream Signaling Pathway Analysis (ERK Phosphorylation)
Activation of A3AR can modulate the MAPK/ERK signaling pathway. Assessing the phosphorylation of ERK1/2 provides another functional readout for A3AR blockade.
Objective: To determine if this compound can block agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells: A3AR-expressing cells (e.g., HEK-293 or CHO-K1).
-
A3AR Agonist: e.g., Cl-IB-MECA.
-
This compound: A stock solution of known concentration.
-
Cell Lysis Buffer: Containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Culture A3AR-expressing cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Stimulate the cells with an A3AR agonist for a time known to induce maximal ERK phosphorylation (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the same membrane with an antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Compare the normalized phospho-ERK levels in agonist-stimulated cells with and without this compound pre-treatment.
-
A3AR Signaling Pathway
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8] Activation of A3AR by an agonist, such as adenosine or a synthetic analog, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the dissociated G-protein can also activate other signaling pathways, including phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Furthermore, A3AR activation can influence the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway. This compound, as a competitive antagonist, physically blocks the agonist from binding to the receptor, thereby preventing the initiation of these downstream signaling events.
References
- 1. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPIKESfunc [spikesfunc.github.io]
- 12. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRS1334: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of MRS1334, a potent and selective antagonist for the human adenosine (B11128) A3 receptor. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The Safety Data Sheet (SDS) for this compound indicates that standard laboratory precautions should be observed.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Always wear chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound.[1]
-
Eye Protection: Use safety glasses or goggles that are tested and approved under government standards.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: In case of dust formation, a respirator may be necessary.[1]
General Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a dry, well-ventilated place.[1]
This compound Properties and Storage
A clear understanding of the compound's properties is foundational to its safe handling and disposal.
| Property | Value | Source |
| Molecular Weight | 522.56 g/mol | |
| Formula | C₃₁H₂₆N₂O₆ | |
| CAS Number | 192053-05-7 | [1] |
| Appearance | Solid/Powder | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage Temperature | -20°C for long-term storage | [1] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with most laboratory chemicals, should be managed through a licensed hazardous waste disposal program.[3] Direct disposal into regular trash or down the sewer system is prohibited.[3][4]
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and appropriate waste container.[5]
-
The container must be chemically compatible with the compound and have a secure, leak-proof closure.[4]
-
For solid waste, it is recommended to use a clearly labeled, puncture-resistant container.[6][7]
2. Labeling:
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][6] Do not use abbreviations or chemical formulas.[6]
-
Include the date when the waste was first added to the container (accumulation start date).[6]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.[6]
3. Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]
-
Ensure the storage area is well-ventilated.[4]
-
Segregate the this compound waste from incompatible materials.[4][8] Always consult the SDS for detailed incompatibility information.[8]
4. Disposal Request:
-
Once the container is full or has been in storage for the maximum allowable time (often six months for academic labs), arrange for pickup through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[3][4][5]
5. Accidental Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
For solid this compound, carefully sweep or shovel the material and place it into a suitable, closed container for disposal, avoiding the creation of dust.[1]
-
Ensure adequate ventilation.[1]
Disposal of Empty Containers
An empty container that held this compound may still contain hazardous residue.
-
If the container held an acute hazardous waste (P-listed), it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
For non-acute hazardous waste, once all the material has been removed, deface all chemical labels on the container before disposing of it as regular trash.[3]
Waste Minimization
In line with best laboratory practices, researchers should aim to minimize chemical waste generation.[5]
-
Order only the quantity of this compound required for your experiments.[5]
-
Maintain a chemical inventory to avoid ordering duplicates.[5]
-
If possible, reduce the scale of experiments to decrease the volume of waste produced.[5]
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The standard and recommended procedure is to collect the chemical waste and have it managed by a professional hazardous waste disposal service.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and steps in the process.
References
- 1. biocrick.com [biocrick.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. csueastbay.edu [csueastbay.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
